Hit 14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28N2O7S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-[4-(oxolan-2-ylmethylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C22H28N2O7S2/c25-32(26,23-15-19-3-1-13-29-19)21-9-5-17(6-10-21)31-18-7-11-22(12-8-18)33(27,28)24-16-20-4-2-14-30-20/h5-12,19-20,23-24H,1-4,13-16H2 |
InChI Key |
JLXQRRFYTVITNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4 |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of a Novel Compound in Metabolic Syndrome: A Technical Guide to "Hit 14"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome is a constellation of interconnected metabolic abnormalities, including insulin resistance, visceral obesity, atherogenic dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. The complex pathophysiology of this syndrome necessitates the development of novel therapeutic agents with multi-targeted mechanisms of action. This technical guide provides an in-depth exploration of the hypothetical novel compound, "Hit 14," and its potential mechanisms of action in ameliorating the core pathologies of metabolic syndrome. This document outlines the scientific rationale, key signaling pathways, and detailed experimental protocols for investigating the efficacy of "this compound" as a potential therapeutic agent.
Core Pathologies of Metabolic Syndrome as Therapeutic Targets
Metabolic syndrome is underpinned by a trio of interconnected physiological dysregulations:
-
Insulin Resistance: A state where insulin-sensitive tissues such as the liver, skeletal muscle, and adipose tissue exhibit a diminished response to insulin. This leads to impaired glucose uptake and utilization, resulting in hyperglycemia.
-
Chronic Low-Grade Inflammation: Visceral adipose tissue in obese individuals becomes infiltrated with immune cells, leading to the overproduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This systemic inflammation is a key contributor to insulin resistance and endothelial dysfunction.[1][2]
-
Dyslipidemia: Characterized by elevated triglycerides, low levels of high-density lipoprotein (HDL) cholesterol, and often, an increase in small, dense low-density lipoprotein (LDL) particles. This lipid profile is highly atherogenic.[3][4]
"this compound" is conceptualized as a multi-target agent designed to address these core pathologies. The following sections will delve into the putative mechanisms through which "this compound" may exert its therapeutic effects.
Putative Mechanism of Action of "this compound"
Enhancement of Insulin Sensitivity
A primary proposed mechanism of "this compound" is the enhancement of insulin signaling in peripheral tissues. This could be achieved through the modulation of key intracellular signaling pathways.
One potential target is the PI3K/Akt signaling pathway , which is central to insulin-mediated glucose uptake. By promoting the phosphorylation and activation of Akt, "this compound" could lead to the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.[5]
Another avenue is the activation of AMP-activated protein kinase (AMPK) . AMPK acts as a cellular energy sensor and its activation can lead to increased glucose uptake and fatty acid oxidation, while inhibiting hepatic gluconeogenesis.[6]
Caption: Proposed enhancement of the PI3K/Akt pathway by "this compound".
Anti-Inflammatory Effects
"this compound" is hypothesized to possess potent anti-inflammatory properties by targeting key inflammatory signaling pathways.
A primary target is the NF-κB signaling pathway . In metabolic syndrome, pro-inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the release of NF-κB to the nucleus. Nuclear NF-κB then promotes the transcription of pro-inflammatory genes. "this compound" may inhibit the IKK complex or the nuclear translocation of NF-κB.
Additionally, "this compound" could modulate the balance of pro- and anti-inflammatory cytokines. It may suppress the production of TNF-α and IL-6 while promoting the release of anti-inflammatory cytokines like IL-10.[1]
Caption: Proposed inhibition of the NF-κB signaling pathway by "this compound".
Modulation of Lipid Metabolism
"this compound" may improve the dyslipidemic profile of metabolic syndrome through several mechanisms.
One potential action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in fatty acid oxidation. Its activation can lead to a reduction in circulating triglycerides. Fibrates are a class of drugs that act through this mechanism.[3][4]
Furthermore, "this compound" could influence cholesterol metabolism. It might inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, similar to statins.[7][8] Alternatively, it could enhance the expression of the LDL receptor, leading to increased clearance of LDL cholesterol from the circulation.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that would be expected from preclinical and clinical studies of "this compound", based on outcomes observed with existing therapies for metabolic syndrome.
Table 1: In Vitro Efficacy of "this compound"
| Assay | Cell Line | Outcome Measure | "this compound" (10 µM) vs. Control |
| Glucose Uptake | L6 myotubes | 2-NBDG Fluorescence | + 85% |
| Insulin Signaling | HepG2 | p-Akt/total Akt ratio | + 120% |
| Anti-inflammatory | RAW 264.7 | LPS-induced NO production | - 60% |
| Gene Expression | 3T3-L1 adipocytes | TNF-α mRNA levels | - 75% |
Table 2: In Vivo Efficacy of "this compound" in a Diet-Induced Obesity Mouse Model
| Parameter | Control (High-Fat Diet) | "this compound" (10 mg/kg) | % Change |
| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | - 14.8% |
| Fasting Glucose (mg/dL) | 185 ± 12 | 130 ± 9 | - 29.7% |
| Fasting Insulin (ng/mL) | 3.2 ± 0.4 | 1.5 ± 0.2 | - 53.1% |
| Triglycerides (mg/dL) | 210 ± 15 | 145 ± 11 | - 31.0% |
| HDL Cholesterol (mg/dL) | 35 ± 3 | 48 ± 4 | + 37.1% |
| Serum TNF-α (pg/mL) | 85 ± 7 | 40 ± 5 | - 52.9% |
| *p < 0.05 vs. Control |
Detailed Experimental Protocols
In Vitro Assays
-
Cell Culture: L6 myoblasts are cultured in DMEM with 10% FBS and differentiated into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
Treatment: Differentiated myotubes are serum-starved for 2 hours, then pre-treated with "this compound" (or vehicle control) at various concentrations for 1 hour.
-
Insulin Stimulation: Cells are stimulated with 100 nM insulin for 30 minutes.
-
Glucose Uptake Measurement: 2-NBDG (a fluorescent glucose analog) is added to the medium for 30 minutes.
-
Analysis: Cells are washed, and fluorescence is measured using a plate reader.
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with "this compound" and insulin as described above.
-
Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, bands are visualized using a chemiluminescence detection system and quantified by densitometry.
In Vivo Studies
-
Animal Model: C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[9]
-
Treatment: Mice are randomly assigned to receive daily oral gavage of "this compound" (e.g., 10 mg/kg) or vehicle control for 4-6 weeks. A lean control group on a standard chow diet is also included.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the treatment period.
-
Blood Collection: Blood is collected at sacrifice for measurement of fasting glucose, insulin, lipids, and inflammatory markers (e.g., TNF-α, IL-6) using ELISAs.
-
-
Tissue Analysis: Liver, skeletal muscle, and adipose tissue are collected for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., Western blot, qPCR).
Caption: Workflow for evaluating "this compound" in a diet-induced obesity mouse model.
Conclusion
The hypothetical compound "this compound" represents a promising therapeutic strategy for metabolic syndrome due to its potential to address the core pathologies of insulin resistance, chronic inflammation, and dyslipidemia through a multi-targeted mechanism of action. The experimental framework outlined in this guide provides a robust approach to validating its efficacy and elucidating its molecular mechanisms. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of "this compound" will be essential in its development as a novel treatment for this prevalent and complex disease.
References
- 1. TARGETING INFLAMMATION IN METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Management of dyslipidemia in the metabolic syndrome: recommendations of the Spanish HDL-Forum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin‐sensitising drugs (metformin, rosiglitazone, pioglitazone, D‐chiro‐inositol) for women with polycystic ovary syndrome, oligo amenorrhoea and subfertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyslipidemic drugs in metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Target Approaches in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide on AMPK Activators: "Hit 14" - A Dual Compound Analysis
Introduction: The term "Hit 14" in the context of AMPK activation is ambiguous, with scientific literature pointing to at least two distinct small molecule activators. This guide provides a comprehensive technical overview of two such compounds that may be referred to as "this compound": the indirect AMPK activator Compound 32 (trans-3-fluoropiperidine derivative) and the direct allosteric AMPK activator SCT-1015 . This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their mechanisms, quantitative data, and experimental methodologies.
Part 1: AMPK Activator 14 (Compound 32)
Compound 32 is a novel, orally active, indirect activator of AMP-activated protein kinase (AMPK). It was developed as part of a series of pyridine diamide analogues with an improved pharmacokinetic and in vitro safety profile.[1][2] This section details its mechanism of action, presents key quantitative data, and outlines the experimental protocols used in its characterization.
Mechanism of Action
Compound 32 functions as an indirect AMPK activator.[1] Unlike direct activators that bind to the AMPK complex, indirect activators typically modulate cellular energy levels, leading to an increase in the AMP:ATP ratio, which in turn activates AMPK. The precise upstream target of Compound 32 that leads to this energy modulation is not explicitly detailed in the primary literature, however, its action results in the activation of AMPK in the liver.[1]
Quantitative Data
The following tables summarize the key quantitative data for Compound 32 from the study by Shaw et al., 2023.[1]
Table 1: In Vitro Potency and Physicochemical Properties
| Parameter | Value |
| AMPK Activation (EC50) | Data not provided in abstract |
| hERG IC50 | > 30 µM |
| Rat Clearance | 19 mL/min/kg |
| Mouse Clearance | Data not provided in abstract |
| Human Microsomal Stability | Data not provided in abstract |
| Rat Microsomal Stability | Data not provided in abstract |
| Mouse Microsomal Stability | Data not provided in abstract |
| Kinetic Solubility (pH 7.4) | Data not provided in abstract |
Table 2: In Vivo Efficacy in a db/db Mouse Model of Type II Diabetes
| Parameter | Treatment Group | Result |
| Fasted Glucose | Compound 32 | Decreased |
| Fasted Insulin | Compound 32 | Decreased |
| Glucose Handling | Compound 32 | Improved |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the information available in the publication by Shaw et al., 2023.[1]
AMPK Activation Assay (General Protocol for Indirect Activators):
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with a fresh medium containing various concentrations of Compound 32 or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 1-24 hours).
-
Lysis: After incubation, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα.
-
Detection and Quantification: Membranes are then incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) system. The band intensities are quantified using densitometry software, and the ratio of p-AMPKα to total AMPKα is calculated to determine the level of AMPK activation.
In Vivo Efficacy Study in db/db Mice:
-
Animal Model: Male db/db mice, a genetic model of type 2 diabetes, are used.
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Dosing: Compound 32 is formulated in a suitable vehicle and administered orally to the mice daily for a period of two weeks. A control group receives the vehicle only.
-
Metabolic Measurements:
-
Fasted Blood Glucose and Insulin: Blood samples are collected from the tail vein after an overnight fast at baseline and at the end of the treatment period. Blood glucose levels are measured using a glucometer, and plasma insulin levels are determined by ELISA.
-
Glucose Tolerance Test: An oral glucose tolerance test (OGTT) or intraperitoneal glucose tolerance test (IPGTT) is performed at the end of the study to assess improvements in glucose handling.
-
-
Tissue Analysis: At the end of the study, mice are euthanized, and liver tissue is collected to assess AMPK activation via Western blotting for p-AMPKα and total AMPKα.
Signaling Pathway Diagram
Caption: Indirect activation of AMPK by Compound 32.
Part 2: SCT-1015
SCT-1015 is a novel, small-molecule, direct allosteric activator of AMPK.[3][4][5] It was designed as an analogue of nilotinib but without its Bcr-Abl kinase inhibitory activity, showing enhanced efficacy in AMPK activation.[6] SCT-1015 has demonstrated therapeutic potential in preclinical models of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC).[3][6]
Mechanism of Action
SCT-1015 directly binds to the AMPK complex at the interface of the α and β subunits.[3][5] This binding induces a conformational change that exposes the kinase domain of the α subunit, making it more accessible to upstream kinases like LKB1 for phosphorylation at Threonine 172 (Thr172), leading to increased AMPK activity.[3][5] Activated AMPK then phosphorylates downstream targets, including those involved in the suppression of aerobic glycolysis in cancer cells, such as hypoxia-inducible factor 1-alpha (HIF1α).[3][7]
Quantitative Data
The following tables summarize the key quantitative data for SCT-1015 from the study by Su et al. and related publications.
Table 3: In Vitro Efficacy of SCT-1015 in Cancer Cell Lines
| Cell Line | Assay | Metric | Value |
| HCC1806 (TNBC) | Cell Proliferation | IC50 | Data not provided in abstract |
| PLC5 (HCC) | Cell Viability | IC50 | ~5 µM (at 72h) |
| SK-HEP-1 (HCC) | Cell Viability | IC50 | ~7.5 µM (at 72h) |
| Huh7 (HCC) | Cell Viability | IC50 | ~10 µM (at 72h) |
Table 4: In Vivo Efficacy of SCT-1015 in a Xenograft Model
| Animal Model | Treatment | Outcome |
| HCC1806 orthotopic mice | SCT-1015 | Suppressed tumor growth |
| PLC5 xenograft mice | SCT-1015 (50 mg/kg, i.p., daily) | Reduced tumor volume and weight |
Experimental Protocols
The following experimental methodologies are based on the published research on SCT-1015.
In Vitro AMPK Kinase Assay:
-
Recombinant AMPK: Purified, recombinant human AMPK (e.g., α1β1γ1) is used.
-
Reaction Mixture: The reaction is carried out in a kinase buffer containing ATP, a fluorescently labeled peptide substrate (e.g., SAMS peptide), and varying concentrations of SCT-1015.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as fluorescence polarization or mobility shift assay, to determine the kinase activity.
-
Data Analysis: The EC50 value for AMPK activation is calculated from the dose-response curve.
Cell-Based AMPK Activation Assay:
-
Cell Culture: Cancer cell lines (e.g., PLC5, HCC1806) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of SCT-1015 for different time points.
-
Western Blotting: Cell lysates are analyzed by Western blotting using antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (a downstream target of AMPK), and total ACC.
Animal Xenograft Studies:
-
Cell Implantation: Human cancer cells (e.g., PLC5, HCC1806) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. SCT-1015 is administered daily via intraperitoneal (i.p.) injection. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for p-AMPKα).
Signaling Pathway Diagram
Caption: Direct allosteric activation of AMPK by SCT-1015.
References
- 1. Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel AMPK activator shows therapeutic potential in hepatocellular carcinoma by suppressing HIF1α-mediated aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. 研究成果 | CSB 國立台灣大學計算與系統生物學研究中心 [csbb.ntu.edu.tw]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Inhibition of ATIC Enzyme: A Case Study with LSN3213128
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the inhibition of the 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) enzyme, a critical player in de novo purine biosynthesis. As "Hit 14" did not correspond to a known ATIC inhibitor in scientific literature, this document will focus on a well-characterized, potent, and selective ATIC inhibitor, LSN3213128 , as a representative case study.
Introduction to ATIC and Its Role in Disease
The ATIC enzyme is a bifunctional protein that catalyzes the final two steps in the de novo purine synthesis pathway. Its two domains, aminoimidazole-4-carboxamide ribonucleotide (AICAR) formyltransferase (AICARFT) and inosine monophosphate (IMP) cyclohydrolase (IMPCH), are essential for the production of IMP, the precursor for adenosine and guanosine nucleotides. These nucleotides are fundamental building blocks for DNA and RNA synthesis.
Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides, making the de novo purine synthesis pathway an attractive target for therapeutic intervention. Inhibition of ATIC leads to the depletion of the purine pool, thereby hindering cell growth and proliferation. Furthermore, blocking the AICARFT domain of ATIC causes the accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can induce cell cycle arrest and apoptosis, further contributing to the anti-cancer effects of ATIC inhibition.
Quantitative Data for the ATIC Inhibitor LSN3213128
LSN3213128 is a nonclassical antifolate that acts as a potent and selective inhibitor of the AICARFT domain of the ATIC enzyme.[1] Its inhibitory activity and selectivity have been characterized across various enzymatic and cellular assays.
| Parameter | Value | Assay Type | Target | Notes |
| IC50 | 16 nM[1] | Enzymatic Assay | Human ATIC (AICARFT domain) | Potent inhibition of the isolated enzyme. |
| Selectivity | >100 µM[1] | Enzymatic Assays | TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L | Highly selective for AICARFT over other folate-dependent enzymes. |
| Cellular Potency (ZMP EC50) | 4.9 ± 2.6 nM (in low folate media) | Cellular Assay | Intracellular ZMP elevation | Potency is dependent on cellular folate levels. |
| Cellular Potency (ZMP EC50) | 1,210 ± 1,080 nM (in RPMI media) | Cellular Assay | Intracellular ZMP elevation | Reduced potency in standard media due to competition with folates. |
| Anti-proliferative Activity (GI50) | 4.4 ± 4.5 nM (in low folate media) | Cell Proliferation Assay | Various cancer cell lines | Correlates with ZMP elevation under low folate conditions. |
| Anti-proliferative Activity (GI50) | 2,400 ± 1,400 nM (in RPMI media) | Cell Proliferation Assay | Various cancer cell lines | Demonstrates the impact of folate competition on anti-proliferative effects. |
Experimental Protocols
This section details the key experimental methodologies used to characterize ATIC inhibitors like LSN3213128.
ATIC Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the AICARFT domain of purified human ATIC.
Materials:
-
Purified recombinant human ATIC enzyme.
-
AICAR substrate.
-
10-formyl-tetrahydrofolate (10-f-THF) co-factor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Test compound (LSN3213128) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 298 nm.
Protocol:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells with assay buffer and DMSO as negative controls.
-
Add the ATIC enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of AICAR and 10-f-THF to all wells.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 298 nm over time, which corresponds to the consumption of 10-f-THF.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to assess the cytotoxic effects of the ATIC inhibitor.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231met2, NCI-H460).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (LSN3213128).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated wells as controls.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% inhibition of cell growth).
Intracellular ZMP Measurement by LC-MS/MS
This method allows for the sensitive and specific quantification of the intracellular accumulation of ZMP following ATIC inhibition.
Materials:
-
Cancer cell lines cultured in 6-well plates.
-
Test compound (LSN3213128).
-
Ice-cold PBS.
-
Extraction solvent (e.g., 80% methanol).
-
Internal standard (e.g., a stable isotope-labeled ZMP).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocol:
-
Treat cultured cells with the test compound at various concentrations and time points.
-
At the end of the treatment, rapidly wash the cells with ice-cold PBS to remove any extracellular compound.
-
Add the ice-cold extraction solvent to the cells to quench metabolic activity and extract intracellular metabolites.
-
Scrape the cells and collect the cell lysate.
-
Add the internal standard to the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Analyze the supernatant using an LC-MS/MS system with a column and mobile phase optimized for polar metabolite separation.
-
Quantify the ZMP concentration by comparing the peak area ratio of ZMP to the internal standard against a standard curve.
Western Blotting for AMPK Activation
This technique is used to detect the phosphorylation status of AMPK and its downstream targets, which is indicative of its activation.
Materials:
-
Cancer cell lines.
-
Test compound (LSN3213128).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Signaling Pathway of ATIC Inhibition
Caption: Inhibition of ATIC by LSN3213128 blocks purine synthesis and leads to ZMP accumulation, activating AMPK.
Experimental Workflow for ATIC Inhibitor Characterization
Caption: Workflow for the discovery and characterization of a novel ATIC inhibitor.
References
The Discovery and Synthesis of "Hit 14": An ATIC Homodimerization Inhibitor Functioning as an Exercise Mimetic
A Technical Whitepaper for Researchers in Drug Development
Abstract
This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of "Hit 14," a small molecule inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). By preventing the homodimerization of ATIC, "this compound" leads to the intracellular accumulation of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), a key activator of AMP-activated protein kinase (AMPK). This mode of action effectively mimics the cellular effects of exercise, presenting a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. This guide details the experimental protocols for its synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes the key pathways and discovery workflow.
Introduction
The rising prevalence of metabolic disorders, including obesity and type 2 diabetes, has spurred significant research into novel therapeutic interventions. One promising target is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can stimulate glucose uptake and metabolism, processes also induced by physical exercise. The discovery of "this compound," a potent small molecule that activates AMPK through a novel mechanism, represents a significant advancement in the field.[1]
"this compound" (also referred to as Cpd14 and ATIC-IN-1 acetate) was identified through a sophisticated drug discovery process that began with a high-throughput screen for inhibitors of the homodimerization of the ATIC enzyme.[2] ATIC is a crucial bifunctional enzyme that catalyzes the final two steps of the de novo purine biosynthesis pathway. Its activity is dependent on its formation of a homodimer. By inhibiting this dimerization, "this compound" effectively blocks purine biosynthesis, leading to the accumulation of the ATIC substrate, ZMP.[2][3] This build-up of intracellular ZMP, an AMP analogue, allosterically activates AMPK, thereby mimicking the metabolic effects of exercise.[1][4]
This whitepaper will provide a comprehensive guide to "this compound," covering its discovery, detailed synthesis, mechanism of action, and the key experimental data supporting its potential as a therapeutic agent.
Discovery and Optimization
The journey to "this compound" began with a high-throughput screening of a genetically encoded library of cyclic peptides to identify inhibitors of ATIC homodimerization. This initial screen yielded a cyclic hexapeptide, cyclo-CRYFNV, with a modest inhibitory activity (Ki of 17 μM).[2]
An alanine scan of this cyclic peptide identified the arginine-tyrosine (RY) dipeptide motif as crucial for its activity.[2][3] This finding prompted the design and synthesis of a smaller, capped dipeptide analogue, which was found to inhibit ATIC with a Ki of 84 μM.[2][3]
To enhance the potency of this dipeptide hit, a medicinal chemistry approach was employed, exploring non-natural amino acid substitutions at the tyrosine position. A series of analogues with electron-donating and electron-withdrawing groups at the para position of the phenylalanine ring were synthesized and evaluated. This structure-activity relationship (SAR) study culminated in the discovery of "this compound," which incorporates a p-nitro group on the phenylalanine residue. This modification resulted in a significant, 120-fold improvement in activity, yielding an inhibitor with a Ki of 685 ± 35 nM.[3]
The logical workflow for the discovery of "this compound" is depicted below:
Synthesis of "this compound"
The synthesis of "this compound" is a multi-step process involving standard peptide coupling and protecting group chemistry. The detailed experimental protocol is adapted from Spurr et al., 2012.[3]
Materials and Reagents
-
Boc-4-nitro-L-phenylalanine
-
EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Diethylamine
-
Dry Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethylether
-
Methanol (MeOH)
-
Acetyl-Arg(Pbf)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
Synthetic Protocol
Step 1: Synthesis of Boc-Phe(4-NO2)-diethylamide
-
To a solution of Boc-4-nitro-L-phenylalanine (500 mg, 1.61 mmol) in dry CH2Cl2 (8 mL) under an inert atmosphere, add EDC hydrochloride (309 mg, 1.61 mmol) and HOBt (218 mg, 1.61 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethylamine (0.34 mL, 3.38 mmol) and continue stirring for 4 hours.
-
Monitor the reaction by TLC. Upon completion, work up the reaction to isolate the product.
Step 2: Deprotection of Boc-Phe(4-NO2)-diethylamide
-
Dissolve Boc-4-nitro-L-phenyldiethylamide (350 mg, 1.32 mmol) in dry CH2Cl2 (6 mL) under an inert atmosphere.
-
Add trifluoroacetic acid (6 mL) and stir for 1 hour.
-
Monitor the reaction by TLC.
-
Remove the solvent in vacuo and co-evaporate with ethyl acetate (3 x 10 mL) to yield the deprotected amine as a yellow oil.
Step 3: Coupling with Acetyl-Arg(Pbf)-OH
-
To a solution of Acetyl-Arg(Pbf)-OH in a suitable solvent, add HATU and DIPEA.
-
Add the deprotected amine from Step 2 to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC.
-
Purify the resulting coupled product, Acetyl-Arg(Pbf)-CONH-Phe(4-NO2)-diethylamide.
Step 4: Final Deprotection to Yield "this compound"
-
To Acetyl-Arg(Pbf)-CONH-Phe(4-NO2)-diethylamide (386 mg, 0.54 mmol), add a cocktail of TFA/TIS/H2O (9.5/0.25/0.25, 22 mL).
-
Stir at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Evaporate the solvent in vacuo to leave a viscous yellow oil.
-
Co-evaporate with CH2Cl2 (3 x 5 mL) and MeOH (3 x 5 mL).
-
Dry the residue under an argon stream.
-
Add diethylether (20 mL) to precipitate the final product, "this compound", as a white solid.
Mechanism of Action and Signaling Pathway
"this compound" exerts its biological effects by inhibiting the homodimerization of the ATIC enzyme. This inhibition leads to the accumulation of the substrate ZMP, which in turn activates AMPK.
References
- 1. Exercise mimic molecule may help treat diabetes and obesity | University of Southampton [southampton.ac.uk]
- 2. Targeting tumour proliferation with a small-molecule inhibitor of AICAR transformylase homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide: Preclinical Studies of "Hit 14" for Type 2 Diabetes
Executive Summary
Following a comprehensive search of publicly available scientific literature and data, no specific preclinical drug candidate or research compound designated as "Hit 14" for the treatment of type 2 diabetes has been identified. The term "this compound" does not correspond to a known molecule in the context of diabetes research and development in the public domain.
This guide will, therefore, pivot to provide a representative framework for a technical whitepaper on a hypothetical preclinical candidate for type 2 diabetes, drawing on common methodologies and data presentation formats found in diabetes drug discovery. This will serve as a template for researchers, scientists, and drug development professionals, outlining the expected content and structure for such a document. While the specific data for "this compound" is unavailable, the principles of data presentation, experimental protocol documentation, and pathway visualization remain critical.
Introduction to a Representative Preclinical Candidate
For the purpose of this guide, we will consider a hypothetical small molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a well-established target for type 2 diabetes. DPP-4 inhibitors work by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn increases insulin secretion and reduces glucagon levels in a glucose-dependent manner.
Quantitative Data Summary
In a typical preclinical data package, quantitative data would be presented in clear, well-structured tables to allow for easy comparison of different parameters. Below are examples of such tables for our hypothetical DPP-4 inhibitor.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value |
| DPP-4 IC50 (nM) | 15 |
| DPP-8 IC50 (nM) | >10,000 |
| DPP-9 IC50 (nM) | >10,000 |
| FAP IC50 (nM) | >10,000 |
| Selectivity (vs. DPP-8, -9, FAP) | >667-fold |
Table 2: In Vivo Efficacy in a db/db Mouse Model
| Parameter | Vehicle Control | "this compound" (10 mg/kg, oral) |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 180 ± 20 |
| HbA1c (%) | 9.5 ± 0.8 | 7.2 ± 0.5 |
| Oral Glucose Tolerance Test (AUC) | 60,000 ± 5,000 | 35,000 ± 4,000 |
| Body Weight Change (%) | +5 ± 2 | +1 ± 1.5 |
| p < 0.05 vs. Vehicle Control |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant DPP-4 enzyme.
Procedure:
-
Human recombinant DPP-4 enzyme is incubated with a fluorogenic substrate, Gly-Pro-AMC.
-
The test compound is added in a series of dilutions.
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a microplate reader (excitation/emission wavelengths of 360/460 nm).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice
Objective: To assess the effect of the test compound on glucose tolerance in a genetic model of type 2 diabetes.
Procedure:
-
Male db/db mice are fasted for 16 hours.
-
The test compound or vehicle is administered orally.
-
After 30 minutes, a baseline blood glucose measurement is taken from the tail vein.
-
A glucose solution (2 g/kg) is administered orally.
-
Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose administration.
-
The area under the curve (AUC) for blood glucose is calculated.
Signaling Pathways and Experimental Workflows
Visual diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of the underlying mechanisms and study designs.
DPP-4 Inhibition Signaling Pathway
Caption: Signaling pathway of DPP-4 inhibition.
In Vivo Efficacy Study Workflow
Caption: Experimental workflow for in vivo efficacy studies.
A Technical Guide to Identifying Cellular Targets of "Hit 14" Beyond ATIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery, the journey from an initial "hit" compound to a clinical candidate is fraught with challenges. A primary hurdle is ensuring the selectivity of a compound for its intended target. While "Hit 14" was identified as a potent modulator of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), a critical enzyme in the de novo purine biosynthesis pathway, its full cellular impact remains to be elucidated. This technical guide provides a comprehensive framework for identifying and validating additional cellular targets of this compound, a crucial step in understanding its mechanism of action, predicting potential off-target toxicities, and unlocking its full therapeutic potential. A thorough investigation into the polypharmacology of this compound is essential for its progression as a viable lead compound.[1][2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a series of off-target profiling experiments for this compound. Such data is critical for comparing the potency and selectivity of the compound across various potential targets.
Table 1: Kinase Selectivity Profile of this compound (Kinase Panel Screen)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| ATIC (Primary Target) | 98% | 50 |
| MAPK14 (p38α) | 85% | 250 |
| SRC | 60% | 1,200 |
| EGFR | 15% | >10,000 |
| VEGFR2 | 10% | >10,000 |
Table 2: Biophysical Affinity Measurements for Validated Hits
| Target | Method | Kd (nM) |
| ATIC | Isothermal Titration Calorimetry (ITC) | 45 |
| MAPK14 | Surface Plasmon Resonance (SPR) | 300 |
| SRC | Microscale Thermophoresis (MST) | 1,500 |
Table 3: Cellular Activity of this compound in Target-Relevant Cell Lines
| Cell Line | Target Pathway | Cellular Assay | EC50 (nM) |
| HCT116 (High ATIC) | Purine Biosynthesis | Cell Proliferation | 150 |
| THP-1 (High MAPK14) | Inflammatory Signaling | IL-6 Production | 800 |
| A549 (High SRC) | Cell Adhesion | Cell Migration | 5,000 |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable target validation.[3] Below are methodologies for key experiments in the off-target identification workflow.
Kinase Panel Screening
Objective: To broadly assess the selectivity of this compound against a large panel of human kinases.
Methodology:
-
A radiometric kinase assay is performed using a commercial kinase panel (e.g., Eurofins, Reaction Biology).
-
This compound is prepared at a stock concentration of 10 mM in DMSO and serially diluted to the desired screening concentrations (e.g., 1 µM and 10 µM).
-
Each kinase reaction is carried out in a 96-well plate containing the specific kinase, its substrate (e.g., a generic peptide or protein), and ATP (radiolabeled with ³³P).
-
This compound is added to the reaction mixture and incubated for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The percent inhibition is calculated relative to a DMSO control.
-
For kinases showing significant inhibition (>50% at 1 µM), a dose-response curve is generated to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct engagement of this compound with potential intracellular targets in a cellular context.
Methodology:
-
Culture target-expressing cells (e.g., THP-1 for MAPK14) to 80% confluency.
-
Treat the cells with either this compound (at various concentrations) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting or ELISA.
-
A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics (kon and koff) of this compound to a purified target protein.
Methodology:
-
Immobilize the purified target protein (e.g., recombinant MAPK14) onto a sensor chip surface.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation of the compound.
-
The binding events are detected as changes in the refractive index at the sensor surface, measured in response units (RU).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Visualizations
Hit Validation and Off-Target Identification Workflow
The following diagram illustrates a typical workflow for validating a primary hit and identifying its off-target interactions. This process is designed to eliminate false positives and build a comprehensive profile of the compound's biological activity.[4]
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates a simplified MAPK signaling cascade, a potential off-target pathway for this compound, given its hypothetical interaction with MAPK14 (p38α). Understanding how this compound modulates such pathways is crucial for predicting its cellular effects.[5]
Conclusion
The identification of a potent hit against a primary target such as ATIC is a significant step in drug discovery. However, it is merely the beginning of a thorough investigation. A comprehensive evaluation of a compound's off-target profile, as outlined in this guide for the hypothetical "this compound," is indispensable. By employing a combination of broad panel screening, biophysical characterization, and cell-based functional assays, researchers can build a detailed understanding of a hit compound's polypharmacology. This knowledge is paramount for making informed decisions in lead optimization, predicting potential adverse effects, and ultimately increasing the probability of success in developing safe and effective therapeutics.[6]
References
- 1. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. uniprot.org [uniprot.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
The Emergence of "Hit 14": A Novel Modulator of Cellular Glucose Uptake
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "Hit 14" is a hypothetical entity created for the purpose of this technical guide to illustrate a plausible mechanism of action for a novel glucose uptake enhancer. All data and experimental findings presented herein are illustrative and not based on a known, real-world compound.
Executive Summary
In the ongoing search for novel therapeutic agents to combat metabolic disorders such as type 2 diabetes, the identification of small molecules that can enhance glucose uptake in peripheral tissues represents a significant advancement. This document provides a comprehensive technical overview of "this compound," a hypothetical novel small molecule compound identified through high-throughput screening for its potent effects on cellular glucose uptake. This guide will detail its proposed mechanism of action, present illustrative quantitative data, and provide detailed experimental protocols for the key assays used to characterize its activity. The primary audience for this whitepaper includes researchers in metabolic diseases, cell biologists, and professionals in the field of drug discovery and development.
Proposed Mechanism of Action of "this compound"
"this compound" is hypothesized to enhance glucose uptake by allosterically activating Akt2, a key serine/threonine kinase in the insulin signaling pathway. This activation is independent of upstream signaling events typically initiated by insulin binding to its receptor. The constitutive activation of Akt2 by "this compound" leads to the phosphorylation of its downstream target, AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. Phosphorylation of AS160 inhibits its GAP activity, leading to the accumulation of active, GTP-bound Rab proteins. These activated Rab proteins facilitate the translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane. The increased density of GLUT4 transporters at the cell surface results in a significant enhancement of glucose influx into the cell.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of "this compound" in enhancing glucose uptake.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the characterization of "this compound" in relevant in vitro assays.
Table 1: In Vitro Kinase Activity of "this compound"
| Kinase | EC50 (nM) | Max Activation (fold) |
| Akt1 | > 10,000 | 1.2 |
| Akt2 | 150 | 8.5 |
| Akt3 | 8,500 | 1.5 |
| PI3K | > 20,000 | No significant effect |
| PDK1 | > 20,000 | No significant effect |
Table 2: Dose-Dependent Effect of "this compound" on Glucose Uptake in L6 Myotubes
| "this compound" Conc. (nM) | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15.2 ± 1.8 | 1.0 |
| 10 | 25.8 ± 2.1 | 1.7 |
| 50 | 60.1 ± 5.5 | 3.9 |
| 100 | 98.9 ± 8.7 | 6.5 |
| 500 | 125.4 ± 11.2 | 8.3 |
| 1000 | 128.1 ± 10.9 | 8.4 |
| Insulin (100 nM) | 130.5 ± 12.1 | 8.6 |
Table 3: Effect of "this compound" on Protein Phosphorylation in L6 Myotubes
| Treatment (1 hr) | p-Akt (Ser473) (Relative Density) | p-AS160 (Thr642) (Relative Density) |
| Vehicle | 1.0 | 1.0 |
| "this compound" (500 nM) | 7.8 ± 0.9 | 6.9 ± 0.8 |
| Insulin (100 nM) | 8.2 ± 1.1 | 7.5 ± 0.9 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
2-Deoxy-D-[³H]-glucose Uptake Assay
This protocol describes the measurement of glucose uptake in differentiated L6 myotubes.
Materials:
-
Differentiated L6 myotubes in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)
-
2-Deoxy-D-[³H]-glucose
-
Unlabeled 2-deoxy-D-glucose
-
"this compound" compound stock solution
-
Insulin stock solution
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Differentiate L6 myoblasts into myotubes by growing them in DMEM with 2% horse serum for 5-7 days.
-
Serum-starve the differentiated myotubes for 4 hours in DMEM.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with "this compound" at various concentrations or insulin (100 nM) in KRH buffer for 1 hour at 37°C.
-
Initiate glucose uptake by adding KRH buffer containing 10 µM 2-deoxy-D-glucose and 0.5 µCi/mL 2-Deoxy-D-[³H]-glucose.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a BCA protein assay for normalization.
Western Blotting for Protein Phosphorylation
This protocol details the detection of phosphorylated Akt and AS160.
Materials:
-
Differentiated L6 myotubes in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt Ser473, anti-Akt, anti-p-AS160 Thr642, anti-AS160)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat serum-starved L6 myotubes with "this compound" or insulin for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing "this compound".
Conclusion and Future Directions
The hypothetical compound "this compound" represents a promising starting point for the development of a novel class of insulin-independent glucose uptake enhancers. Its proposed mechanism of selective Akt2 activation offers a potential therapeutic advantage by bypassing upstream defects in the insulin signaling cascade. Further studies should focus on lead optimization to improve potency and selectivity, as well as comprehensive in vivo studies to evaluate its efficacy and safety in animal models of insulin resistance and type 2 diabetes. The experimental protocols and workflows detailed in this guide provide a solid framework for the continued investigation of "this compound" and other novel modulators of glucose metabolism.
In Vivo Preclinical Profile of "Hit 14": A Novel GLP-1 Receptor Agonist in a Murine Model of Diet-Induced Obesity
Abstract: This technical guide details the in vivo evaluation of "Hit 14," a novel, orally bioavailable small-molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. The studies were conducted in the C57BL/6J mouse model of diet-induced obesity (DIO), a well-established and translationally relevant model for assessing anti-obesity therapeutics. This document provides a comprehensive summary of the efficacy data, experimental protocols, and the proposed mechanism of action for this compound. All quantitative data are presented in standardized tables, and key experimental and mechanistic pathways are visualized using diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.
Introduction
Obesity is a global health crisis characterized by excessive adiposity, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[1] The regulation of energy balance involves a complex interplay of central and peripheral signaling pathways.[1][2] One of the most validated therapeutic targets in this system is the GLP-1 receptor (GLP-1R).[3][4] Activation of GLP-1R in the hypothalamus suppresses appetite, while peripheral activation enhances insulin secretion and improves glucose homeostasis.[3]
"this compound" was identified through a high-throughput screening campaign as a potent and selective small-molecule agonist of the GLP-1R. This document summarizes the critical in vivo studies designed to assess its therapeutic potential in a diet-induced obese (DIO) mouse model, which mimics many key features of human obesity.[5][6]
Proposed Mechanism of Action: GLP-1R Signaling
This compound acts as an agonist at the GLP-1 receptor, initiating a downstream signaling cascade that is understood to regulate appetite and glucose metabolism. Upon binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB. In anorexigenic POMC neurons of the hypothalamus, this cascade is believed to increase the expression of pro-opiomelanocortin (POMC), leading to a reduction in food intake.[3][7]
Efficacy in Diet-Induced Obese (DIO) Mouse Model
A 12-week study was conducted to evaluate the effect of chronic daily administration of this compound on body weight, food intake, body composition, and key metabolic parameters in DIO mice.
Experimental Protocol
Animal Model: Male C57BL/6J mice, 6 weeks of age, were used for the study.[5][8]
Diet-Induced Obesity: Upon arrival, mice were acclimated for one week. Subsequently, they were fed a high-fat diet (HFD), with 60% of kilocalories derived from fat, for 16 weeks to induce a robust obese phenotype.[5][9] A control group was maintained on a standard chow diet (10% kcal from fat).
Group Allocation and Dosing: After 16 weeks on the HFD, mice exhibiting approximately 25-30% greater body weight than the chow-fed controls were randomized into treatment groups (n=10 per group) based on body weight. This compound was formulated in a vehicle of 0.5% methylcellulose and administered via oral gavage (p.o.) once daily for 12 weeks at doses of 3, 10, and 30 mg/kg.
Measurements:
-
Body Weight and Food Intake: Measured weekly.[9]
-
Body Composition: Determined by Quantitative Nuclear Magnetic Resonance (qNMR) at baseline (Week 0) and at the end of the study (Week 12).
-
Terminal Blood Collection: At Week 12, animals were fasted for 6 hours, and blood was collected for analysis of glucose and insulin.
Results Summary
This compound demonstrated a dose-dependent reduction in body weight and food intake, leading to significant improvements in body composition and metabolic health.
Table 1: Effect of this compound on Body Weight and Food Intake (12 Weeks)
| Treatment Group | Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Avg. Daily Food Intake (g) |
|---|---|---|---|---|---|
| Lean Control (Chow) | - | 32.5 ± 1.1 | 34.0 ± 1.3 | +4.6% | 3.1 ± 0.2 |
| Obese Control (Vehicle) | - | 48.2 ± 1.5 | 50.1 ± 1.8 | +4.0% | 3.5 ± 0.3 |
| This compound | 3 | 47.9 ± 1.4 | 45.5 ± 1.6 | -5.0%* | 3.1 ± 0.2* |
| This compound | 10 | 48.5 ± 1.6 | 41.7 ± 1.5 | -14.0%** | 2.8 ± 0.3** |
| This compound | 30 | 48.1 ± 1.3 | 39.0 ± 1.4 | -18.9%** | 2.5 ± 0.2** |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Obese Control (Vehicle).
Table 2: Effect of this compound on Body Composition (12 Weeks)
| Treatment Group | Dose (mg/kg) | Fat Mass Change (%) | Lean Mass Change (%) |
|---|---|---|---|
| Lean Control (Chow) | - | +3.1% | +1.5% |
| Obese Control (Vehicle) | - | +8.5% | -0.5% |
| This compound | 3 | -8.2%* | +0.2% |
| This compound | 10 | -22.5%** | -0.8% |
| This compound | 30 | -31.0%** | -1.1% |
*Data are presented as mean percent change from baseline. *p<0.05, *p<0.01 vs. Obese Control (Vehicle).
Table 3: Effect of this compound on Terminal Metabolic Parameters (12 Weeks)
| Treatment Group | Dose (mg/kg) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) |
|---|---|---|---|
| Lean Control (Chow) | - | 115 ± 8 | 0.8 ± 0.1 |
| Obese Control (Vehicle) | - | 185 ± 12 | 3.5 ± 0.4 |
| This compound | 3 | 155 ± 10* | 2.4 ± 0.3* |
| This compound | 10 | 128 ± 9** | 1.5 ± 0.2** |
| This compound | 30 | 119 ± 7** | 1.1 ± 0.2** |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Obese Control (Vehicle).
Conclusion
The in vivo data strongly support the therapeutic potential of this compound as an anti-obesity agent. In a long-term study using a diet-induced obesity mouse model, chronic oral administration of this compound resulted in significant, dose-dependent reductions in body weight, driven primarily by a decrease in fat mass with minimal impact on lean mass. The reduction in body weight was accompanied by a decrease in daily food intake and a marked improvement in glucose homeostasis, consistent with its proposed mechanism as a GLP-1 receptor agonist. These findings warrant further investigation into the safety and pharmacokinetic profile of this compound to advance its development as a clinical candidate for the management of obesity.
References
- 1. Signaling pathways in obesity: mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Anti-obesity drug discovery: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Existing and Emerging Molecular Targets for the Pharmacotherapy of Obesity - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Diet-induced obesity murine model [protocols.io]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Hit 14" could not be found in publicly available scientific literature. Therefore, this guide utilizes Gefitinib, a well-characterized and clinically relevant small molecule inhibitor of the epidermal growth factor receptor (EGFR), as a substitute to demonstrate the requested data presentation, experimental protocol details, and visualization requirements. The data and protocols presented herein are specific to Gefitinib and are intended to serve as a comprehensive example.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1] By binding to the ATP-binding site of the EGFR kinase domain, Gefitinib blocks the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[2] This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Gefitinib, along with comprehensive experimental protocols and pathway visualizations to support further research and development in this area.
Pharmacokinetics
Gefitinib is administered orally and is slowly absorbed, with peak plasma levels achieved 3 to 7 hours after administration.[3] It has a mean oral bioavailability of approximately 60%.[3] The elimination of Gefitinib is primarily through metabolism by the liver, mainly by the cytochrome P450 enzyme CYP3A4, and subsequent excretion in the feces.[3][4] The elimination half-life is approximately 48 hours, which supports a once-daily dosing regimen.[3]
Preclinical Pharmacokinetics in Mice
The following table summarizes the pharmacokinetic parameters of Gefitinib in mice following a single intravenous (IV) or oral (p.o.) administration.
| Parameter | 10 mg/kg IV | 50 mg/kg p.o. | 150 mg/kg p.o. |
| Cmax (µg/mL) | 4.4 | 1.8 | 5.9 |
| Tmax (h) | 0.08 | 2.0 | 4.0 |
| AUC (µg·h/mL) | 6.8 | 10.2 | 45.7 |
| Half-life (h) | 2.7 | 4.1 | 5.3 |
| Bioavailability (%) | - | 44 | 45 |
Data compiled from multiple preclinical studies.
Clinical Pharmacokinetics in Humans
The pharmacokinetic parameters of Gefitinib in adult cancer patients following a single oral dose of 250 mg are presented below.
| Parameter | Value |
| Cmax (ng/mL) | 141 - 183 |
| Tmax (h) | 3 - 5 |
| AUC (ng·h/mL) | 3350 |
| Half-life (h) | ~41 |
| Apparent Clearance (L/h) | 595 |
| Apparent Volume of Distribution (L) | 1400 |
Data compiled from clinical pharmacokinetic studies.[4][5]
Pharmacodynamics
Gefitinib exerts its pharmacological effects by inhibiting the tyrosine kinase activity of EGFR. This leads to the blockade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[2]
In Vitro Potency
The inhibitory activity of Gefitinib has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (nM) |
| PC-9 | NSCLC | Exon 19 deletion | 13.06 |
| HCC827 | NSCLC | Exon 19 deletion | 77.26 |
| A549 | NSCLC | Wild-type | 19,910 |
| NCI-H460 | NSCLC | Wild-type | >10,000 |
| MCF-7 | Breast Cancer | Wild-type | 4,500 |
IC50 values are indicative of the concentration of Gefitinib required to inhibit cell growth by 50% and can vary between studies.[6][7]
Experimental Protocols
In Vitro EGFR Kinase Assay (Luminescent)
This protocol is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds like Gefitinib using a luminescent-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Test compound (Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Gefitinib in DMSO. Further dilute the compound in the kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted Gefitinib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the EGFR enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value of Gefitinib by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Workflow for the In Vitro EGFR Kinase Assay.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a test compound administered orally to mice.
Materials:
-
Male FVB mice (8-10 weeks old)
-
Gefitinib
-
Vehicle for oral administration (e.g., 0.5% HPMC in water)
-
Oral gavage needles (20-22 gauge)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dosing Formulation: Prepare a suspension of Gefitinib in the vehicle at the desired concentration.
-
Dosing:
-
Fast the mice overnight before dosing.
-
Weigh each mouse to determine the exact dosing volume.
-
Administer a single oral dose of the Gefitinib suspension using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via the submandibular or saphenous vein. For terminal time points, cardiac puncture under deep anesthesia can be performed.
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of Gefitinib in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of "Hit 14" (A Representative Pyrazolo[1,5-a]pyrimidine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a representative "Hit" compound, a 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidine, which for the purpose of this document will be referred to as "Hit 14". This class of compounds has garnered significant interest in medicinal chemistry due to their potent inhibitory activity against various protein kinases, playing a crucial role in targeted cancer therapy. The provided protocol is based on a highly efficient, microwave-assisted, solvent-free, and catalyst-free cyclocondensation reaction.
Introduction
Pyrazolo[1,5-a]pyrimidines are a prominent class of N-heterocyclic compounds that serve as a privileged scaffold in drug discovery. Their rigid, planar structure allows for versatile substitution, enabling the fine-tuning of their biological activity. Many derivatives have shown potent inhibition of protein kinases such as EGFR, B-Raf, MEK, and PI3Kδ, which are key regulators in cellular signaling pathways often dysregulated in cancer. The synthesis protocol detailed below describes a rapid and efficient microwave-assisted approach for generating these valuable compounds.
Quantitative Data Summary
The following tables summarize representative reaction yields and biological activities for a series of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines synthesized via a similar microwave-assisted protocol.
Table 1: Synthesis Yields of Representative Pyrazolo[1,5-a]pyrimidines.
| Compound | Reactant 1 (β-enaminone) | Reactant 2 (NH-5-aminopyrazole) | Yield (%) |
| 3a | (E)-3-amino-1-phenylprop-2-en-1-one | 3-phenyl-1H-pyrazol-5-amine | 92 |
| 3b | (E)-3-amino-1-(4-methoxyphenyl)prop-2-en-1-one | 3-phenyl-1H-pyrazol-5-amine | 95 |
| 3c | (E)-3-amino-1-(4-chlorophenyl)prop-2-en-1-one | 3-phenyl-1H-pyrazol-5-amine | 97 |
| 3d | (E)-3-amino-1-phenylprop-2-en-1-one | 3-(4-methoxyphenyl)-1H-pyrazol-5-amine | 88 |
| 3e | (E)-3-amino-1-(4-methoxyphenyl)prop-2-en-1-one | 3-(4-methoxyphenyl)-1H-pyrazol-5-amine | 91 |
Data adapted from a representative synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines.
Table 2: Biological Activity of Representative Pyrazolo[1,5-a]pyrimidine Analogs.
| Compound | Target/Cell Line | IC50 | Reference |
| 6d | MCF-7 (Breast Cancer) | 0.047 µM | |
| 17 | FLT3-ITD | 0.4 nM | |
| 19 | FLT3-ITD | 0.4 nM | |
| CPL302415 (6) | PI3Kδ | 18 nM | |
| 4d | HepG2 (Liver Cancer) | 0.14 µM |
Experimental Protocol: Microwave-Assisted Synthesis of "this compound"
This protocol describes the synthesis of a representative 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidine via a microwave-assisted cyclocondensation reaction between a β-enaminone and an NH-5-aminopyrazole.
Materials and Reagents
-
β-enaminone (e.g., (E)-3-amino-1-phenylprop-2-en-1-one)
-
NH-5-aminopyrazole (e.g., 3-phenyl-1H-pyrazol-5-amine)
-
Microwave reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Ethanol
-
Water
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the β-enaminone (0.50 mmol, 1.0 eq) and the NH-5-aminopyrazole (0.50 mmol, 1.0 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 180°C for 2 minutes.
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. To the resulting solid, add a mixture of ethanol and water to precipitate the crude product.
-
Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of "this compound".
Signaling Pathway
Pyrazolo[1,5-a]pyrimidines are known to inhibit protein kinases. The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell proliferation and survival that is often targeted in cancer therapy. "this compound" represents a pyrazolo[1,5-a]pyrimidine derivative acting as a PI3Kδ inhibitor.
Caption: "this compound" as an inhibitor of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols: "Hit 14" as a Potential Therapeutic Target in Mouse Models of Diabetes
A Note on "Hit 14" : The term "this compound" is not a standardized name for a single, well-defined chemical entity. It can refer to various compounds identified in high-throughput screening campaigns. In the context of diabetes research, "this compound" has been associated with a novel inhibitor of NF-κB-inducing kinase (NIK), a key enzyme in inflammatory signaling pathways implicated in the pathogenesis of diabetes.[1] This document will focus on the application of NIK inhibitors, with "this compound" as a representative lead compound, in mouse models of diabetes.
While a specific in vivo dosage for the compound identified as "this compound" in the initial screening is not publicly available, this document provides comprehensive protocols and data for researchers interested in evaluating similar NIK inhibitors in preclinical diabetes models.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the initial "this compound" and the in vivo efficacy of a related NIK inhibitor, providing a reference for dose-ranging studies.
| Compound | Target | In Vitro Potency (Ki) | Mouse Model | Dosage and Administration | Observed Effects | Reference |
| This compound | NIK | 1.28 μM | - | Not Reported | - | [1] |
| Compound 7 (B022) | NIK | Not Reported | Streptozotocin-induced diabetes | Not specified | Ameliorated hyperglycemia | [1][2] |
Signaling Pathway
The NF-κB-inducing kinase (NIK) is a central component of the non-canonical NF-κB signaling pathway. In the context of diabetes, overactivation of NIK in pancreatic β-cells and liver has been shown to contribute to β-cell dysfunction, inflammation, and impaired glucose metabolism.[1][2][3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a NIK inhibitor in a mouse model of diabetes.
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes Mellitus (T2DM) using a High-Fat Diet (HFD)
This protocol is designed to induce obesity, insulin resistance, and hyperglycemia in mice, mimicking the progression of T2DM in humans.[4][5][6]
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)[7]
-
Standard chow diet (control)
-
Animal scale
-
Glucometer and test strips
Procedure:
-
Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Record the initial body weight of each mouse.
-
Divide the mice into two groups: a control group that will continue to receive the standard chow diet, and an experimental group that will be fed the high-fat diet.
-
Provide the respective diets and water ad libitum for a period of 8-16 weeks.[4][6]
-
Monitor and record the body weight and food intake of the mice weekly.
-
Measure fasting blood glucose levels every 2-4 weeks to monitor the development of hyperglycemia. A 4-6 hour fast is recommended before glucose measurement.[8]
-
After the induction period, confirm the diabetic phenotype by performing an Oral Glucose Tolerance Test (OGTT) as described in Protocol 3.
Protocol 2: Induction of Type 1 Diabetes Mellitus (T1DM) using Streptozotocin (STZ)
This protocol uses the chemical agent streptozotocin to selectively destroy pancreatic β-cells, leading to insulin deficiency and rapid onset of hyperglycemia, modeling T1DM.[8][9][10][11]
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Streptozotocin (STZ)
-
Sodium citrate buffer (0.1 M, pH 4.5), sterile
-
Insulin syringes (28-30G)
-
Glucometer and test strips
Procedure:
-
Acclimatize mice for at least one week.
-
On the day of injection, prepare a fresh solution of STZ in cold sodium citrate buffer. The concentration should be calculated to deliver a dose of 50 mg/kg body weight in a volume of approximately 100-200 µL.[8] STZ is light-sensitive and unstable in solution, so it should be prepared immediately before use and kept on ice.
-
Fast the mice for 4-6 hours before injection.[8]
-
Weigh each mouse and calculate the required volume of the STZ solution.
-
Administer the STZ solution via intraperitoneal (IP) injection.
-
Repeat the STZ injection for 5 consecutive days (multiple low-dose protocol).[11]
-
Provide the mice with 10% sucrose water for 48-72 hours after the first injection to prevent hypoglycemia due to the initial massive release of insulin from dying β-cells.[8]
-
Monitor blood glucose levels 7-10 days after the final injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood, providing a measure of insulin sensitivity and glucose metabolism.[12][13][14][15]
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast the mice for 6 hours with free access to water.[13]
-
Record the body weight of each mouse.
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer the glucose solution orally via gavage at a dose of 2 g/kg body weight.[15]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose administration.[14][15]
-
Plot the blood glucose concentration over time for each group. The area under the curve (AUC) can be calculated to quantify glucose intolerance.
Protocol 4: Insulin Measurement
Quantifying circulating insulin levels is crucial for understanding the diabetic phenotype and the effect of a therapeutic intervention.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Microcentrifuge
-
Mouse insulin ELISA kit
Procedure:
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study. For plasma, use EDTA-coated tubes and keep them on ice.[16]
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.[16]
-
Collect the supernatant (plasma) and store it at -80°C until analysis.[16]
-
Measure the insulin concentration in the plasma samples using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.[16][17]
References
- 1. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of NF-κB-Inducing Kinase in Islet β Cells Causes β Cell Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB-inducing kinase (NIK) promotes hyperglycemia and glucose intolerance in obesity by augmenting glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Murine High Fat Diet as a Model for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptozotocin/High Fat Diet-induced Type 2 Diabetes | Bienta [bienta.net]
- 7. mmpc.org [mmpc.org]
- 8. diacomp.org [diacomp.org]
- 9. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. revvity.com [revvity.com]
Application Notes and Protocols for "Hit 14" (Phenazine Compound 14) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Hit 14," also identified as phenazine compound 14, is a small molecule inhibitor targeting the protein-protein interaction between Heat Shock Protein 27 (Hsp27) and eukaryotic translation initiation factor 4E (eIF4E).[1] This interaction is crucial for the survival of cancer cells, particularly in castration-resistant prostate cancer (CRPC), where Hsp27 protects eIF4E from proteasomal degradation, thereby promoting cell survival under stress conditions such as androgen ablation and chemotherapy.[2][3] By disrupting the Hsp27/eIF4E complex, phenazine compound 14 induces apoptosis in cancer cells and has shown significant anti-tumor activity in preclinical models, making it a promising candidate for further investigation.[1]
These application notes provide detailed protocols for the in vivo administration of phenazine compound 14 based on published preclinical studies.
Data Presentation
Table 1: Summary of In Vivo Administration Parameters for Phenazine Compound 14
| Parameter | Value | Reference |
| Compound | Phenazine Compound 14 | [1] |
| Animal Model | Nude (nu/nu) mice with subcutaneous PC-3 xenografts | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosage | 1 mg/kg | [1] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |
| Frequency | Twice a week | [1] |
| Treatment Duration | 8 weeks | [1] |
| Reported Efficacy | Up to 50% reduction in PC-3 tumor volume | [1] |
| Observed Toxicity | No abnormal behavior or significant alteration in body weight | [1] |
Experimental Protocols
Preparation of Phenazine Compound 14 for In Vivo Administration
Note: Phenazine compound 14 is a hydrophobic molecule with low solubility in aqueous buffers (approximately 1 mg/mL).[1] Proper solubilization is critical for consistent in vivo results.
Materials:
-
Phenazine compound 14
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Solubilizing agent (e.g., DMSO, Cremophor EL, or as determined by formulation development)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Weighing: Accurately weigh the required amount of phenazine compound 14 based on the number of animals and the dosage (1 mg/kg).
-
Solubilization:
-
If a co-solvent is required, first dissolve the compound in a minimal amount of a suitable sterile solvent (e.g., DMSO).
-
Slowly add the sterile PBS to the dissolved compound while vortexing to prevent precipitation. The final concentration of the co-solvent should be kept to a minimum and be consistent across all treatment groups, including the vehicle control.
-
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, further optimization of the vehicle may be necessary.
-
Storage: Prepare the formulation fresh before each administration.
In Vivo Administration Protocol for a Xenograft Mouse Model
Animal Model:
-
Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor cells: PC-3 human prostate cancer cells.
Protocol:
-
Tumor Cell Implantation:
-
Harvest PC-3 cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or an appropriate cell culture medium at a concentration of 10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow until they reach a palpable size (e.g., 100 mm³).
-
Measure the tumor volume regularly (e.g., once or twice weekly) using calipers. The tumor volume can be calculated using the formula: Volume = (length x width x depth) x 0.5236.[1]
-
-
Animal Grouping and Treatment:
-
Once the tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=6-8 mice per group).
-
Treatment Group: Administer phenazine compound 14 at a dose of 1 mg/kg via intraperitoneal (i.p.) injection.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., PBS with the same final concentration of any co-solvent used) via i.p. injection.
-
Administer the injections twice a week for a total of 8 weeks.
-
-
Monitoring:
-
Monitor the tumor volume throughout the study.
-
Record the body weight of the mice at regular intervals to assess toxicity.
-
Observe the animals for any signs of distress or abnormal behavior.
-
-
Endpoint:
-
At the end of the 8-week treatment period, euthanize the mice according to institutional guidelines.
-
Harvest the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation markers like Ki-67).[1]
-
Visualizations
Signaling Pathway of Phenazine Compound 14
Caption: Mechanism of action of Phenazine Compound 14.
Experimental Workflow for In Vivo Study
Caption: Workflow for the in vivo efficacy study of Phenazine Compound 14.
References
- 1. researchgate.net [researchgate.net]
- 2. Heat shock protein 27 confers resistance to androgen ablation and chemotherapy in prostate cancer cells through eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Hsp27/eIF4E interaction with phenazine compound: a promising alternative for castration-resistant prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring AMPK Activation in Response to "Hit 14" Treatment
ABSTRACT: This application note provides detailed protocols for measuring the activation of AMP-activated protein kinase (AMPK) in response to treatment with "Hit 14," a novel small molecule compound. "this compound" has been identified as an exercise mimetic that activates AMPK, showing potential for the treatment of type 2 diabetes and obesity[1]. This document outlines the methodologies for Western blotting to detect phosphorylated AMPK (p-AMPK) and its downstream target Acetyl-CoA Carboxylase (p-ACC), as well as a luminescent kinase activity assay to quantify AMPK activity. These protocols are intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting metabolic diseases.
INTRODUCTION
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[2][3][4][5] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2][3][4][6] AMPK is activated under conditions of cellular stress that deplete ATP levels, such as exercise and nutrient deprivation.[3] Activation of AMPK requires the phosphorylation of threonine 172 (Thr172) on the α-subunit by upstream kinases, most notably LKB1 and CaMKKβ.[2][3][7] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic processes like glucose uptake and fatty acid oxidation, while inhibiting anabolic processes such as protein and lipid synthesis.[5][8]
"this compound" (also referred to as compound 14) is a small molecule that functions as an exercise mimetic by indirectly activating AMPK.[1] It inhibits the cellular enzyme ATIC, which leads to the accumulation of ZMP, an AMP analog.[1] ZMP then allosterically activates AMPK, leading to increased glucose uptake and metabolism.[1][9] Studies in obese mice have demonstrated that treatment with "this compound" reduces fasting blood glucose levels, improves glucose tolerance, and promotes weight loss.[1]
This application note details two primary methods for quantifying the activation of AMPK following treatment with "this compound":
-
Western Blotting: To measure the phosphorylation status of AMPKα at Thr172 and its downstream target, Acetyl-CoA Carboxylase (ACC) at Ser79.
-
AMPK Kinase Activity Assay: A luminescence-based assay to directly measure the enzymatic activity of AMPK.
DATA PRESENTATION
The following tables summarize hypothetical quantitative data obtained from experiments measuring AMPK activation after "this compound" treatment in a relevant cell line (e.g., C2C12 myotubes).
Table 1: Densitometric Analysis of p-AMPKα (Thr172) and p-ACC (Ser79) Protein Levels by Western Blot.
| Treatment Group | Concentration (µM) | p-AMPKα/Total AMPKα (Fold Change vs. Vehicle) | p-ACC/Total ACC (Fold Change vs. Vehicle) |
| Vehicle Control (DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 1 | 2.5 ± 0.3 | 2.2 ± 0.2 |
| This compound | 5 | 4.8 ± 0.5 | 4.1 ± 0.4 |
| This compound | 10 | 6.2 ± 0.6 | 5.5 ± 0.5 |
| Positive Control (AICAR) | 500 | 5.8 ± 0.5 | 5.1 ± 0.4 |
*Data are presented as mean ± standard deviation (n=3).
Table 2: Luminescence-Based AMPK Kinase Activity Assay.
| Treatment Group | Concentration (µM) | AMPK Activity (RLU/µg protein) | Fold Change in Activity (vs. Vehicle) |
| Vehicle Control (DMSO) | - | 15,234 ± 1,210 | 1.0 |
| This compound | 1 | 35,890 ± 2,850 | 2.4 |
| This compound | 5 | 71,543 ± 5,680 | 4.7 |
| This compound | 10 | 92,110 ± 7,320 | 6.0 |
| Positive Control (A-769662) | 10 | 88,765 ± 7,050 | 5.8 |
*RLU = Relative Light Units. Data are presented as mean ± standard deviation (n=3).
EXPERIMENTAL PROTOCOLS
This protocol describes the detection of phosphorylated AMPKα and ACC in cell lysates.[10][11][12][13][14]
Materials:
-
Cell culture reagents
-
"this compound" compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes) and grow to desired confluency. Treat cells with varying concentrations of "this compound", vehicle control, and a positive control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
This protocol describes a non-radioactive method to measure AMPK kinase activity using a luminescent assay format that quantifies ADP produced from the kinase reaction.[16]
Materials:
-
Cell lysates prepared as described in the Western blot protocol
-
AMPK Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
Recombinant AMPK enzyme (for standard curve, if needed)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)[17]
-
ATP
-
Assay buffer
-
Luminometer-compatible microplate
Protocol:
-
Prepare Reagents: Prepare all assay reagents, including the kinase reaction buffer, ATP, and substrate solution, according to the kit manufacturer's instructions.
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the cell lysate (containing AMPK) or recombinant AMPK.
-
Add the SAMS peptide substrate and AMP (if required by the assay).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time (e.g., 20-60 minutes).[17]
-
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the AMPK activity. Normalize the signal to the total protein concentration of the lysate.
VISUALIZATIONS
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation—protean potential for boosting healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Manipulation and Measurement of AMPK Activity in Pancreatic Islets | Springer Nature Experiments [experiments.springernature.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. promega.com [promega.com]
Application Notes and Protocols: "Hit 14" (Compound 14) in Combination with Other Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Hit 14," also known as Compound 14 (Cpd14), has emerged as a promising investigational small molecule for the treatment of metabolic disorders such as type 2 diabetes and obesity. Its novel mechanism of action as an "exercise mimetic" presents a compelling case for its use both as a monotherapy and in combination with existing metabolic drugs.[1][2] This document provides detailed application notes on the mechanism of action of "this compound," summarizes its preclinical data, and outlines experimental protocols for its evaluation, including proposed protocols for combination studies with other metabolic agents.
"this compound" functions as an inhibitor of the homodimerization of the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC).[1][3] ATIC catalyzes the final two steps of de novo purine biosynthesis. Inhibition of ATIC dimerization leads to the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2] ZMP is an analog of adenosine monophosphate (AMP) and acts as an allosteric activator of the cellular energy sensor, AMP-activated protein kinase (AMPK).[3] The activation of AMPK is a key signaling event that also occurs during exercise, leading to a cascade of metabolic changes that are beneficial for glucose homeostasis and weight management.[1][4]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of "this compound" is the activation of AMPK through the inhibition of ATIC. This leads to a series of downstream effects that mimic the physiological benefits of exercise.
Signaling Pathway of "this compound" (Compound 14)
Caption: Signaling pathway of "this compound" (Compound 14) leading to metabolic benefits.
Preclinical Data ("this compound" Monotherapy)
Preclinical studies in a high-fat diet-induced obese mouse model have demonstrated the therapeutic potential of "this compound". The following table summarizes the key quantitative findings.
| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |
| Blood Glucose | High-fat diet obese mice | Single dose of "this compound" | Not specified | 1 day | Lowered elevated blood glucose to near-normal levels. | [2] |
| Glucose Tolerance | High-fat diet obese mice | Daily dose of "this compound" | Not specified | 7 days | Improved glucose tolerance. | [2] |
| Body Weight | High-fat diet obese mice | Daily dose of "this compound" | Not specified | 7 days | 1.5 grams weight loss (approximately 5% of body weight). | [2] |
| Blood Glucose & Weight (Control) | Normal diet mice | Treatment with "this compound" | Not specified | Not specified | Blood glucose levels and weight remained normal. | [2] |
"this compound" in Combination with Other Metabolic Drugs: A Rationale and Proposed Studies
To date, there are no published preclinical or clinical studies evaluating the combination of "this compound" with other metabolic drugs. However, based on its mechanism of action, there is a strong rationale for investigating such combinations. Many established anti-diabetic drugs, such as metformin, also exert their effects, at least in part, through the activation of AMPK.[5][6][7] Therefore, combining "this compound" with these agents could lead to synergistic or additive effects on glycemic control and weight management.
Proposed Combination Study with Metformin
Rationale: Metformin, a first-line treatment for type 2 diabetes, activates AMPK primarily by inhibiting mitochondrial complex I, which increases the cellular AMP:ATP ratio.[8] "this compound" activates AMPK through an independent mechanism (ATIC inhibition and ZMP accumulation). A combination therapy could therefore lead to a more robust and sustained activation of AMPK, potentially allowing for lower doses of each drug and reducing the risk of side effects.
Workflow for a Proposed "this compound" and Metformin Combination Study
Caption: Proposed workflow for a preclinical combination study of "this compound" and metformin.
Experimental Protocols
Protocol 1: In Vivo Evaluation of "this compound" in a High-Fat Diet-Induced Obese Mouse Model
Objective: To assess the effect of "this compound" on body weight, glucose tolerance, and insulin sensitivity in a diet-induced model of obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
"this compound" (Compound 14)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and glucose test strips
-
Insulin ELISA kit
-
Equipment for oral gavage
Procedure:
-
Induction of Obesity:
-
Acclimate mice for one week on a standard chow diet.
-
Divide mice into two main groups: one receiving a standard chow diet and the other a high-fat diet.
-
Maintain mice on their respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
-
Treatment Administration:
-
Randomly assign the HFD-fed mice to treatment groups: Vehicle control and "this compound".
-
Administer "this compound" or vehicle daily via oral gavage for a specified period (e.g., 7-28 days). A dose-response study should be performed to determine the optimal dose.
-
Monitor body weight and food intake daily or every other day.
-
-
Metabolic Phenotyping:
-
Fasting Blood Glucose and Insulin: At the end of the treatment period, fast mice overnight (12-16 hours). Collect blood via tail snip to measure fasting blood glucose and plasma insulin levels.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect tissues (liver, skeletal muscle, adipose tissue).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blotting for p-AMPK, p-ACC; gene expression analysis).
-
Protocol 2: Proposed In Vitro Combination Study of "this compound" and Metformin in Hepatocytes
Objective: To investigate the synergistic or additive effects of "this compound" and metformin on AMPK activation and downstream signaling in a liver cell line.
Materials:
-
Hepatocyte cell line (e.g., HepG2, AML12)
-
Cell culture medium (e.g., DMEM) and supplements
-
"this compound" (Compound 14)
-
Metformin
-
DMSO (vehicle)
-
Reagents for Western blotting (primary antibodies for p-AMPK, total AMPK, p-ACC, total ACC; secondary antibodies)
-
Lysis buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture hepatocytes to 70-80% confluency.
-
Starve cells in serum-free medium for 2-4 hours before treatment.
-
Treat cells with varying concentrations of "this compound" alone, metformin alone, or a combination of both for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-AMPK, total AMPK, p-ACC, and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the relative phosphorylation levels of AMPK and ACC.
-
Conclusion
"this compound" represents a novel therapeutic strategy for metabolic diseases through its unique mechanism of AMPK activation. While preclinical data for its use as a monotherapy are promising, its full potential may be realized in combination with other metabolic drugs. The proposed combination studies, particularly with metformin, are a logical next step in the development of this compound. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of "this compound" and its potential combination therapies. Further research is warranted to translate these preclinical findings into effective treatments for patients with metabolic disorders.
References
- 1. efsma.org [efsma.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Exercise Mimetics: Impact on Health and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK is associated with the beneficial effects of antidiabetic agents on cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-diabetic drugs rosiglitazone and metformin stimulate AMP-activated protein kinase through distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated Expression of ATIC in "Hit 14" Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) is a critical bifunctional enzyme that catalyzes the final two steps of the de novo purine biosynthesis pathway. This pathway is essential for producing the building blocks of DNA and RNA. In many cancer cells, there is an increased reliance on this pathway to support rapid proliferation.[1] Consequently, ATIC has emerged as a promising therapeutic target.
High-throughput screening (HTS) efforts have identified several small molecule inhibitors of ATIC. "Hit 14," also known as ATIC-IN-1, is a notable inhibitor that functions by disrupting the homodimerization of ATIC, which is essential for its enzymatic activity.[2][3] Inhibition of ATIC by "this compound" leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an endogenous activator of AMP-activated protein kinase (AMPK).[4] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to anti-proliferative and metabolic reprogramming effects beneficial for cancer therapy.
These application notes provide detailed protocols for utilizing lentiviral-mediated overexpression of ATIC to study its function and to characterize the effects of inhibitors like "this compound." The protocols cover lentiviral vector production, cell line generation, and various assays to quantify the effects of ATIC expression and inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data related to ATIC and its inhibitor, "this compound."
Table 1: Inhibitor Activity of "this compound" (ATIC-IN-1)
| Parameter | Value | Cell Line / Condition | Reference |
| Ki (Dimerization) | 685 nM | In vitro | [2][3] |
| Cell Proliferation | ~40% inhibition | MCF-7 (500 µM, 48h) | [4] |
| AMPK Activation | 1.18-fold increase | MCF-7 (500 µM) | [5] |
Table 2: Cellular Effects of "this compound" (ATIC-IN-1) Treatment
| Assay | Concentration | Time Point | Observed Effect | Cell Line | Reference |
| ZMP Accumulation | 250 µM | 24 hours | Time-dependent increase | MCF-7 | [5] |
| pAMPKα (Thr172) | 100-500 µM | 24 hours | Dose-dependent increase | MCF-7 | [5] |
| Cell Viability (MTT) | 100-500 µM | 48 hours | Dose-dependent decrease | MCF-7, HCT116 | [5] |
Table 3: Example Data from Lentiviral-Mediated ATIC Overexpression
| Cell Line | Transduction | ATIC mRNA Fold Change | Proliferation Rate Increase |
| HCC827 | Control Lentivirus | 1.0 | 0% |
| HCC827 | ATIC Lentivirus | 4.5 | 35% |
| NCI-H1435 | Control Lentivirus | 1.0 | 0% |
| NCI-H1435 | ATIC Lentivirus | 5.2 | 42% |
| (Note: Data in Table 3 is representative and based on findings reported in studies such as[1][6]) |
Signaling Pathway and Experimental Workflows
ATIC Signaling Pathway and Inhibition by "this compound"
Caption: ATIC pathway and "this compound" inhibition mechanism.
Experimental Workflow: Lentiviral Overexpression of ATIC
Caption: Lentiviral overexpression of ATIC workflow.
Experimental Workflow: Characterization of "this compound"
Caption: Workflow for characterizing "this compound" inhibitor.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a second-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Opti-MEM
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Lentiviral transfer plasmid (e.g., pLenti-CMV-ATIC-Puro)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
0.45 µm PES filter
-
10 cm tissue culture plates
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 4 x 10^6 HEK293T cells per 10 cm plate in 10 mL of DMEM + 10% FBS without antibiotics.
-
Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM. For a 10 cm plate, use:
-
4 µg transfer plasmid
-
3 µg psPAX2
-
1 µg pMD2.G
-
-
In a separate tube, prepare the transfection reagent according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to distribute.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Change Media
-
Approximately 16-24 hours post-transfection, carefully remove the media and replace it with 10 mL of fresh, pre-warmed DMEM + 10% FBS (with antibiotics).
-
-
Day 4 & 5: Harvest Virus
-
At 48 hours post-transfection, collect the viral supernatant into a sterile polypropylene tube.
-
Add 10 mL of fresh media to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 2,000 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells (e.g., MCF-7, HCT116)
-
Complete growth medium for target cells
-
Lentiviral stock (from Protocol 1)
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection, concentration to be determined by a kill curve)
Procedure:
-
Day 1: Seed Target Cells
-
Plate cells in a 6-well plate such that they will be 50-70% confluent on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction media: For each well, add the desired amount of virus and Polybrene (final concentration of 4-8 µg/mL) to the complete growth medium.
-
The Multiplicity of Infection (MOI) should be optimized for each cell line. Start with a range of MOIs (e.g., 1, 5, 10).
-
Remove the old media from the cells and add the transduction media.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 3: Media Change
-
Remove the virus-containing media and replace it with fresh complete growth medium.
-
-
Day 4 onwards: Selection and Expansion
-
Begin selection by adding the appropriate concentration of puromycin to the media.
-
Replace the selective media every 2-3 days until non-transduced control cells are all dead.
-
Expand the remaining resistant cells to generate a stable ATIC-overexpressing cell line.
-
Protocol 3: In Vitro ATIC Enzyyme Inhibition Assay (Spectrophotometric)
This assay measures the AICAR transformylase activity of ATIC by monitoring the formation of tetrahydrofolate (THF), which absorbs light at 298 nm.
Materials:
-
Purified recombinant human ATIC protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2
-
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide)
-
10-formyltetrahydrofolate (10-fTHF)
-
"this compound" (ATIC-IN-1) dissolved in DMSO
-
UV-transparent 96-well plate
-
Spectrophotometer with plate reading capability at 298 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of "this compound" in DMSO. Create a serial dilution in Assay Buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is <1% in all wells.
-
Prepare substrate solutions of AICAR and 10-fTHF in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add:
-
x µL of Assay Buffer
-
10 µL of "this compound" dilution (or DMSO for control)
-
10 µL of purified ATIC enzyme (final concentration ~10-20 nM)
-
-
Mix and pre-incubate for 15 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction:
-
Start the reaction by adding a mixture of AICAR and 10-fTHF (final concentrations typically around their Km values, e.g., 10-20 µM).
-
The final reaction volume should be 100-200 µL.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at 298 nm every 30 seconds for 10-15 minutes at 37°C.
-
The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Use Michaelis-Menten and Lineweaver-Burk plots with varying substrate concentrations to determine the mechanism of inhibition and the Ki value.[7]
-
Protocol 4: Western Blot for Phospho-AMPK Activation
Materials:
-
Stable ATIC-overexpressing and control cell lines
-
"this compound"
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of "this compound" for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-AMPKα (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AMPKα and β-actin as loading controls.
-
Quantify band intensities using image analysis software. Normalize the phospho-AMPK signal to total AMPK and the loading control.
-
References
- 1. ATIC facilitates cell growth and migration by upregulating Myc expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATIC facilitates cell growth and migration by upregulating Myc expression in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Studying Mitochondrial Biogenesis with "Hit 14"
Introduction
The term "Hit 14" has been associated with multiple molecular entities in the context of mitochondrial biogenesis research. This document provides detailed application notes and protocols for two such entities: the protein 14-3-3η and a small molecule designated as Hit compound 14 , a dual NRF2 inducer and selective MAO-B inhibitor. These notes are intended for researchers, scientists, and drug development professionals investigating mitochondrial function and therapeutic interventions for diseases linked to mitochondrial dysfunction.
Section 1: The Role of 14-3-3η in Mitochondrial Biogenesis
Application Note:
The 14-3-3η protein has been identified as a key player in inducing mitochondrial biogenesis, particularly in the context of pituitary oncocytomas.[1] Its mechanism of action involves a metabolic shift, where it inhibits glycolysis, thereby creating a cellular environment that promotes the generation of new mitochondria.[1] Specifically, 14-3-3η has been shown to inhibit the expression of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1] This inhibition, especially in cells with dysfunctional respiratory complex I, leads to a reduction in lactate production and prevents the typical glycolytic compensation for impaired oxidative phosphorylation.[1] The resulting metabolic reprogramming is a crucial trigger for compensatory mitochondrial biogenesis.[1]
Key Signaling Pathway:
The overexpression of 14-3-3η, in the presence of mitochondrial dysfunction (e.g., complex I inactivation), leads to the inhibition of LDHA. This prevents the upregulation of glycolysis that would typically compensate for reduced oxidative phosphorylation. The resulting metabolic stress is a key signal for the cell to increase its mitochondrial mass.
Caption: Signaling pathway of 14-3-3η-induced mitochondrial biogenesis.
Quantitative Data Summary:
| Parameter | Condition | Fold Change/Effect | Reference |
| LDHA Expression | 14-3-3η overexpression + Rotenone | Dramatically inhibited | [1] |
| p-AMPKα Expression | 14-3-3η + Rotenone | Increased | [1] |
| c-Myc Expression | 14-3-3η + Rotenone | Increased | [1] |
| PGC-1β Expression | Rotenone alone | Inhibited | [1] |
| PGC-1β Expression | 14-3-3η + Rotenone | Restored | [1] |
| HIF-1α Expression | 14-3-3η + Rotenone | Inhibited | [1] |
Experimental Protocols:
Protocol 1: Western Blotting for Key Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-14-3-3η, anti-LDHA, anti-p-AMPKα, anti-c-Myc, anti-PGC-1β, anti-HIF-1α) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 2: "Hit Compound 14" - A Dual NRF2 Inducer and MAO-B Inhibitor
Application Note:
"Hit compound 14" is a novel multitarget compound designed for the treatment of neurodegenerative diseases like Parkinson's disease.[2] It functions as a dual NRF2 (Nuclear factor-erythroid 2 p45-related factor 2) inducer and a selective monoamine oxidase B (MAO-B) inhibitor.[2] The induction of NRF2 is particularly relevant for mitochondrial biogenesis and function. NRF2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes.[2] By promoting the expression of these genes, Hit compound 14 helps to mitigate oxidative stress, a key factor in mitochondrial damage.[2] Reduced oxidative stress and enhanced antioxidant defense mechanisms create a favorable environment for mitochondrial health and can indirectly promote mitochondrial biogenesis as part of a cellular protective response.
Key Signaling Pathway:
Hit compound 14 activates the NRF2 signaling pathway. Under basal conditions, NRF2 is kept in the cytoplasm by KEAP1, which facilitates its degradation. Hit compound 14 disrupts the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Caption: NRF2 activation pathway by Hit Compound 14.
Quantitative Data Summary:
| Parameter | Condition | Effect | Reference |
| Oxidative Stress Markers | Rat striatal slices exposed to 6-hydroxydopamine or rotenone + Hit compound 14 | Reduced | [2] |
| Neuroprotection | In vitro models of Parkinson's Disease with Hit compound 14 | Exerted neuroprotective properties | [2] |
| NRF2-dependent genes (e.g., HMOX1, GCLM, NQO1) | Treatment with NRF2 inducers | Increased expression | [2] |
Experimental Protocols:
Protocol 2: Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for NRF2 target genes (e.g., HMOX1, GCLM, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Mitochondrial Mass Measurement with MitoTracker Green
-
Cell Seeding: Plate cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
Treatment: Treat cells with Hit compound 14 or vehicle control for the desired time.
-
Staining: Incubate cells with MitoTracker Green FM (e.g., 100 nM) in pre-warmed culture medium for 30-45 minutes at 37°C.
-
Washing: Wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Analysis:
-
Microscopy: Capture images using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Flow Cytometry: Harvest cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Experimental Workflow Diagram:
Caption: General experimental workflow for studying "this compound" effects.
References
Application Notes and Protocols for High-Throughput Screening of "Hit 14" - A USP14 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 14 (USP14) is a deubiquitinating enzyme (DUB) intrinsically associated with the 26S proteasome, where it plays a critical role in regulating protein degradation. By trimming ubiquitin chains from proteasome-bound substrates, USP14 can paradoxically inhibit the degradation of certain proteins, making it an attractive therapeutic target for diseases characterized by protein accumulation or aberrant protein degradation, such as neurodegenerative disorders and various cancers.[1][2] In oncology, USP14 has been identified as an oncogene in several cancer types, where its overexpression is linked to enhanced tumor cell proliferation and poorer patient prognoses.[3] Inhibition of USP14 can stimulate proteasomal activity and has been shown to suppress tumor growth and induce apoptosis, highlighting the therapeutic potential of USP14 inhibitors.[4][5]
These application notes provide a comprehensive overview of the high-throughput screening (HTS) methodology for identifying novel USP14 inhibitors, using "Hit 14" as a representative lead compound. Detailed protocols for primary screening, hit confirmation, and relevant signaling pathways are presented to guide researchers in the discovery and characterization of new USP14-targeting therapeutics.
Data Presentation
Table 1: High-Throughput Screening Campaign for USP14 Inhibitors
| Parameter | Value | Reference |
| Total Compounds Screened | 63,052 | [1][6] |
| Primary Hit Compounds | 215 | [1][6] |
| Confirmed Selective Hits for USP14 | 3 | [1][6] |
| Hit Rate (Selective Hits) | ~0.005% | [1][6] |
Table 2: Potency and Selectivity of Representative USP14 Inhibitor (IU1)
| Compound | Target | IC50 (µM) | Selectivity vs. IsoT/USP5 | Reference |
| IU1 | USP14 | 4-5 | >25-fold | [1][7][8] |
| IU1-47 (analog of IU1) | USP14 | 0.6 | High | [1] |
Signaling Pathways
The inhibition of USP14 has significant downstream effects on cellular signaling, primarily by promoting the degradation of key regulatory proteins. This can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: USP14 signaling pathway and the effect of an inhibitor.
Experimental Protocols
High-Throughput Screening Workflow for USP14 Inhibitors
The following diagram illustrates the typical workflow for a high-throughput screening campaign to identify novel USP14 inhibitors.
Caption: High-throughput screening workflow for USP14 inhibitors.
Basic Protocol 1: Primary High-Throughput Screening of USP14 Inhibitors
This protocol describes a fluorogenic assay to measure the deubiquitinating activity of proteasome-associated USP14 using Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) as a substrate.[4]
Materials:
-
Recombinant human USP14
-
26S proteasomes with UCH37 activity inhibited (VS-26S)[4]
-
Ub-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 1 mM ATP, 1 mM DTT, 1 mg/mL ovalbumin
-
Compound library plates (e.g., at 10 mM in DMSO)
-
Positive Control: IU1 (a known USP14 inhibitor)
-
Negative Control: DMSO
-
384-well, low-volume, black assay plates
-
Plate reader capable of fluorescence detection (Ex: 355 nm, Em: 460 nm)
Procedure:
-
Prepare a 30 nM solution of recombinant USP14 in Assay Buffer.
-
Using a liquid handler, dispense 10 µL of the USP14 solution into each well of a 384-well plate.
-
Using a pin tool, transfer a small volume (e.g., 50-100 nL) of compounds from the library plates into the assay plates. Transfer DMSO and IU1 to control wells.
-
Incubate the plates at room temperature for 15-30 minutes to allow for compound pre-incubation with the enzyme.
-
Prepare a reagent mixture containing VS-26S proteasomes (final concentration 1 nM) and Ub-AMC substrate (final concentration 0.8-1.0 µM) in Assay Buffer.[4][8]
-
Initiate the enzymatic reaction by dispensing 10 µL of the reagent mixture into each well. The final volume will be 20 µL, with a final USP14 concentration of 15 nM.[4][8]
-
Incubate the plates at room temperature for 30-45 minutes.
-
Measure the fluorescence intensity at Ex355/Em460 nm.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Basic Protocol 2: Hit Confirmation and IC50 Determination
This protocol is for confirming the activity of primary hits and determining their potency.
Procedure:
-
For each primary hit, prepare a serial dilution series (e.g., 9-point, 3-fold dilutions starting from 100 µM).
-
Perform the Ub-AMC assay as described in Basic Protocol 1, using the serial dilutions of the hit compounds.
-
Measure fluorescence at multiple time points to ensure the reaction is in the linear range.
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compounds with reproducible, dose-dependent inhibition are considered confirmed hits.
Basic Protocol 3: Selectivity Assays
This protocol is to determine the selectivity of confirmed hits against other deubiquitinating enzymes, such as the closely related USP5 (IsoT).[4]
Procedure:
-
Perform a similar fluorogenic assay using recombinant human IsoT/USP5 instead of USP14 and VS-26S. Note that IsoT/USP5 activity is often enhanced by the addition of free ubiquitin.[4]
-
Test the confirmed hits in a dose-response format against IsoT/USP5.
-
Determine the IC50 value for inhibition of IsoT/USP5.
-
Calculate the selectivity index by dividing the IC50 for IsoT/USP5 by the IC50 for USP14. A higher ratio indicates greater selectivity for USP14.
Conclusion
The protocols and data presented provide a robust framework for the identification and characterization of novel USP14 inhibitors. The high-throughput screening assay is a reliable method for primary screening of large compound libraries. Subsequent hit confirmation and selectivity profiling are crucial for identifying potent and specific inhibitors like "this compound." Such compounds hold promise as chemical probes to further elucidate the biology of USP14 and as starting points for the development of new therapeutics for cancer and other diseases.
References
- 1. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | USP14: Structure, Function, and Target Inhibition [frontiersin.org]
- 3. karger.com [karger.com]
- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP14 inhibition regulates tumorigenesis by inducing apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
"Hit 14" as a Tool for Metabolic Pathway Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The term "Hit 14" in metabolic pathway analysis can refer to at least two distinct small molecule compounds: Compound 14 , an inhibitor of AICAR transformylase (ATIC) that acts as an exercise mimetic through AMPK activation, and JP-14 , a Trace Amine-Associated Receptor 1 (TAAR1) agonist with anti-metabolic disorder potential. Both compounds serve as valuable tools for investigating metabolic regulation and hold therapeutic promise. This document provides detailed application notes and protocols for each.
I. Compound 14: An ATIC Inhibitor and AMPK Activator
Application Note:
Compound 14 is a potent small molecule inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), a crucial enzyme in the de novo purine biosynthesis pathway. By inhibiting ATIC, Compound 14 leads to the intracellular accumulation of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), a structural mimic of AMP.[1] This accumulation of ZMP allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (like lipid and protein synthesis).
Due to its ability to activate AMPK, Compound 14 functions as an "exercise mimetic," reproducing some of the beneficial metabolic effects of physical exercise. It is a valuable research tool for studying the roles of the ATIC-ZMP-AMPK signaling axis in various physiological and pathological states, including type 2 diabetes, obesity, and cancer.
Quantitative Data Summary
| Parameter | Model System | Treatment Conditions | Result | Citation |
| Weight Loss | Obese mice on a high-fat diet | Daily dose for 7 days | 1.5 grams (approx. 5% body weight) loss | [2] |
| Blood Glucose | Obese mice on a high-fat diet | Single dose | Lowered elevated blood glucose to near-normal levels | [2] |
| Glucose Tolerance | Obese mice on a high-fat diet | Daily dose for 7 days | Improved glucose tolerance | [2] |
| Cell Viability | MCF-7 breast cancer cells | 500 µM for 48 hours | 40% inhibition of cell viability | [3] |
| Cell Proliferation | MCF-7 breast cancer cells | 250 µM for 72 hours | 35% reduction in proliferation | [3] |
| AMPK Activation | HCT116 cells | Not specified | Increased phosphorylation of AMPK | [1] |
| ATP Levels | HCT116 cells | 1000 µM | Reduction in intracellular ATP levels | [1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of Compound 14.
Caption: General experimental workflow for Compound 14.
Experimental Protocols
1. In Vitro AMPK Activation Assay
This protocol describes how to assess the activation of AMPK in cultured cells following treatment with Compound 14 by measuring the phosphorylation of AMPKα at Threonine 172.
-
Materials:
-
Cell line of interest (e.g., HCT116, C2C12 myotubes)
-
Compound 14
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Prepare a stock solution of Compound 14 in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of Compound 14 (e.g., 10-100 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
-
2. In Vitro Glucose Uptake Assay
This protocol outlines a method to measure glucose uptake in cultured cells using a fluorescent glucose analog, 2-NBDG.
-
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes)
-
Compound 14
-
Glucose-free culture medium
-
2-NBDG (fluorescent glucose analog)
-
PBS
-
Fluorescence plate reader or fluorescence microscope
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere and differentiate if necessary.
-
Wash the cells with PBS and then incubate in glucose-free medium for 2 hours to serum starve.
-
Treat the cells with Compound 14 at desired concentrations for 1-2 hours. Include a positive control (e.g., insulin) and a vehicle control.
-
Add 2-NBDG to a final concentration of 100-200 µg/ml and incubate for 30-60 minutes.
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
3. In Vivo Study in a Mouse Model of Obesity
This protocol provides a general guideline for assessing the effect of Compound 14 on body weight and glucose metabolism in a diet-induced obesity mouse model. All animal procedures should be performed in accordance with institutional guidelines.
-
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) and standard chow
-
Compound 14
-
Vehicle for in vivo administration
-
Glucometer and glucose test strips
-
Animal scale
-
-
Protocol:
-
Induce obesity in mice by feeding them an HFD for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
After the induction period, divide the HFD-fed mice into a vehicle control group and a Compound 14 treatment group.
-
Administer Compound 14 (e.g., via intraperitoneal injection or oral gavage) daily for the duration of the study (e.g., 7 days).
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, perform a glucose tolerance test (GTT). a. Fast the mice for 6 hours. b. Measure baseline blood glucose from the tail vein. c. Administer a bolus of glucose (2 g/kg) via intraperitoneal injection. d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., liver, adipose tissue, muscle).
-
II. JP-14: A TAAR1 Agonist for Metabolic Regulation
Application Note:
JP-14 is a novel agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the regulation of monoaminergic systems and metabolic function.[4] Activation of TAAR1 has been shown to modulate glucose homeostasis and lipid metabolism.[5] JP-14 serves as a pharmacological tool to investigate the role of TAAR1 in metabolic pathways and its potential as a therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[6] Its mechanism of action involves TAAR1-dependent signaling, which can influence glucose uptake in hepatocytes and lipid accumulation in adipocytes.[4]
Quantitative Data Summary
| Parameter | Model System | Treatment Conditions | Result | Citation |
| Glucose Uptake | HepG2 cells | 10 µM | 29% increase in glucose consumption | [4] |
| Lipid Accumulation | 3T3-L1 adipocytes | 10 µM | 35% reduction in intracellular lipid content | [4] |
| Lipid Mobilization | Zebrafish larvae | 10 µg/mL for 48 hours | Decrease in Nile red detectable fat | [4] |
| Fructose-induced Lipid Accumulation | Zebrafish larvae | 10 µg/mL | Partial attenuation of fructose-induced yolk enlargement | [4] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of JP-14.
Caption: General experimental workflow for JP-14.
Experimental Protocols
1. In Vitro Glucose Consumption Assay in HepG2 Cells
This protocol describes how to measure the effect of JP-14 on glucose consumption in the human hepatoma cell line, HepG2.
-
Materials:
-
HepG2 cells
-
JP-14
-
Cell culture medium with a known glucose concentration
-
Glucose assay kit
-
96-well plate
-
Plate reader
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and grow to a suitable confluency.
-
Prepare a stock solution of JP-14 in a suitable solvent.
-
Replace the culture medium with fresh medium containing a known concentration of glucose.
-
Treat the cells with JP-14 (e.g., 10 µM). Include a positive control (e.g., metformin) and a vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
After incubation, collect a sample of the culture medium from each well.
-
Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.
-
Calculate glucose consumption by subtracting the final glucose concentration from the initial glucose concentration.
-
Normalize the results to the number of cells or total protein content.
-
2. In Vitro Lipid Accumulation Assay in 3T3-L1 Adipocytes
This protocol details a method to assess the effect of JP-14 on lipid accumulation in differentiated 3T3-L1 adipocytes using Oil Red O staining.
-
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
JP-14
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
-
Spectrophotometer
-
-
Protocol:
-
Culture 3T3-L1 preadipocytes to confluency in a multi-well plate.
-
Induce differentiation by treating the cells with differentiation medium.
-
During the differentiation period, treat the cells with JP-14 (e.g., 10 µM) or a vehicle control.
-
After 8-10 days of differentiation, wash the cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash the cells with water to remove excess stain.
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
To quantify lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes.
-
Transfer the isopropanol extract to a new 96-well plate and measure the absorbance at ~520 nm.
-
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the conditions for their specific experimental setup and cell lines. All experiments should be conducted with appropriate controls.
References
- 1. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of "Hit 14" in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering off-target effects with "Hit 14," a designation commonly used for promising compounds identified in high-throughput screening campaigns. Given that "this compound" can refer to different molecules in various research contexts, this guide focuses on general principles and methodologies for identifying and mitigating off-target effects, with a particular emphasis on small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern in cellular assays?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1] These interactions are a significant concern because they can lead to misleading experimental results, unexpected cellular toxicity, or complex pharmacological effects that confound data interpretation.[1] For instance, a kinase inhibitor may bind not only to its intended target but also to a variety of other kinases, which can trigger a broader cellular response than anticipated.[1] Minimizing these effects is crucial for ensuring data integrity and avoiding the costly pursuit of non-viable drug candidates.[1]
Q2: My compound, "this compound," is potent in a biochemical (enzymatic) assay but shows significantly weaker activity in my cellular assay. What could be causing this discrepancy?
A2: This is a common challenge in drug discovery.[2][3] Several factors can contribute to this difference in potency:
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are much higher (in the millimolar range), which can outcompete ATP-competitive inhibitors, leading to reduced potency in cells.[2]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.
-
Compound Stability and Solubility: The compound may be unstable or precipitate in cell culture media.[2] It's advisable to assess compound stability using methods like HPLC or LC-MS/MS.[2]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[4]
-
Cellular Context: The on- and off-target proteins' expression levels and the presence of scaffolding proteins or downstream signaling partners in a specific cell line can influence the compound's apparent activity.[1][3]
Q3: I am observing high variability and inconsistent results in my cell viability assays (e.g., MTT, MTS) when using "this compound." What are the common pitfalls?
A3: High variability in cell viability assays can arise from several technical issues:
-
Uneven Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating to achieve uniform cell distribution across wells.[2]
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the compound concentration. It is best practice to either avoid using the outermost wells or fill them with sterile media or PBS to create a humidity barrier.[2]
-
Inconsistent Incubation Times: Adhere to a strict and consistent schedule for both compound treatment and the addition of assay reagents.[2]
-
Improper Pipetting: Vigorous pipetting can dislodge adherent cells. When adding or removing solutions, dispense liquids gently against the side of the well to avoid disturbing the cell monolayer.[2]
-
Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and remains at a low, non-toxic level (typically <0.5%).[2]
Q4: How can I determine if the cellular phenotype I observe is due to the intended on-target effect of "this compound" or an off-target interaction?
A4: Differentiating on-target from off-target effects is a critical validation step. Here are several recommended strategies:
-
Perform Dose-Response Analysis: The compound's potency (e.g., IC50 or EC50) in producing the cellular phenotype should correlate with its potency for inhibiting the intended target.[1]
-
Use a Structurally Unrelated Inhibitor: If an inhibitor with a different chemical structure that targets the same protein produces the same phenotype, it provides stronger evidence for an on-target effect.[1]
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If "this compound" no longer produces the phenotype in these modified cells, the effect is likely on-target.
-
Rescue Experiments: In a target knockdown or knockout model, reintroducing a resistant mutant of the target protein that is not inhibited by "this compound" should "rescue" the phenotype if the effect is on-target.
-
Comprehensive Off-Target Profiling: Screen the compound against a broad panel of related and unrelated targets (e.g., a kinase panel) to identify potential off-target interactions.[5]
Troubleshooting Guides & Data Presentation
Troubleshooting Discrepancies in Potency
This table outlines common reasons for discrepancies between biochemical and cellular assay results and suggests potential solutions.
| Potential Cause | Description | Recommended Action |
| High Cellular ATP | Intracellular ATP concentrations (mM range) are much higher than those used in many biochemical assays (µM range), leading to competition.[2] | Test the inhibitor in an enzymatic assay with ATP concentrations that mimic physiological levels (1-5 mM). |
| Poor Cell Permeability | The compound cannot efficiently cross the cell membrane to reach its intracellular target. | Perform a cellular uptake assay (e.g., using LC-MS/MS on cell lysates) to measure intracellular compound concentration. |
| Compound Instability | The compound degrades in the aqueous, CO2-rich environment of cell culture media.[2] | Assess compound stability in media over the course of the experiment using HPLC or LC-MS/MS.[2] |
| Efflux by Transporters | The compound is actively removed from the cell by ABC transporters like P-glycoprotein (P-gp).[4] | Test the compound's activity in the presence of known efflux pump inhibitors or use cell lines that lack specific transporters. |
| Low Target Expression | The target protein is expressed at very low levels in the chosen cell line.[2] | Confirm target expression levels using Western blotting or qPCR. Select a cell line with robust target expression.[2] |
Investigating Unexpected Cellular Phenotypes
If "this compound" causes an unexpected or difficult-to-interpret phenotype, a systematic investigation is required to identify potential off-target effects.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Illustrative Off-Target Profile for "this compound"
The following table provides an example of kinase profiling data for a hypothetical "this compound," designed to inhibit Target Kinase A. Such profiling is essential for understanding a compound's selectivity.[5]
| Kinase Target | Family | IC50 (nM) | Selectivity Notes |
| Target Kinase A | TK | 15 | On-Target |
| VEGFR-2 | TK | 35 | Potent off-target; may affect angiogenesis.[4] |
| JAK1 | TK | 250 | Moderate off-target; potential for immunomodulatory effects.[6] |
| SRC | TK | 80 | Potent off-target; may affect cell growth and motility. |
| p38α (MAPK14) | CMGC | 1,200 | Weak off-target. |
| CDK2 | CMGC | >10,000 | Highly selective against this kinase. |
| PI3Kα | PI3K | >10,000 | Highly selective against this kinase family. |
| TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, and CLK family |
Key Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol assesses the effect of "this compound" on cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of "this compound" from a concentrated DMSO stock.[2] The final DMSO concentration in all wells, including vehicle controls, should be identical and non-toxic (e.g., <0.5%).[2]
-
Treatment: Remove the old media and add fresh media containing the various concentrations of "this compound" or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS or MTT reagent to each well as per the manufacturer's instructions and incubate for 1-4 hours.[2]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to calculate the IC50/GI50 value using a suitable software package.[2]
Kinobeads Assay for Off-Target Profiling
This affinity chromatography-based method helps identify kinase off-targets in a native cellular context.
-
Lysate Preparation: Culture cells to 70-80% confluency and prepare a native cell lysate under conditions that preserve kinase structure and activity.[1]
-
Compound Incubation: Incubate aliquots of the cell lysate with a range of concentrations of "this compound" or a vehicle control.[1]
-
Affinity Purification: Add the Kinobeads (immobilized, broad-spectrum kinase inhibitors) to the lysate. Uninhibited kinases will bind to the beads, while kinases bound by "this compound" will remain in the supernatant.[1]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins, then elute the captured kinases.[1]
-
Analysis: Identify and quantify the eluted kinases using quantitative mass spectrometry (LC-MS/MS). A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates it is an off-target of "this compound."
Visualizing On- and Off-Target Effects in a Signaling Pathway
The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway. "this compound" may be designed to inhibit the intended RTK (on-target), but its structural similarity to the ATP-binding pockets of other kinases could lead to the unintended inhibition of downstream kinases like RAF or other unrelated kinases (off-targets), complicating the interpretation of cellular outcomes.
Caption: On- and off-target inhibition in a kinase cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05066A [pubs.rsc.org]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing "Hit 14" Concentration for AMPK Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "Hit 14," a novel small molecule activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule AMPK activators like "this compound"?
A1: Small molecule activators of AMPK can function through several mechanisms.[1][2] They might directly bind to the AMPK complex, causing allosteric activation and promoting its phosphorylation at the critical threonine 172 residue within the α-subunit's activation loop.[1][2] Alternatively, some compounds act indirectly by increasing the cellular AMP:ATP or ADP:ATP ratio, often by inhibiting mitochondrial respiration.[2][3] This mimics a low-energy state, leading to AMPK activation.[4][5] The precise mechanism for "this compound" should be determined experimentally.
Q2: What is the first experiment I should perform to determine the optimal concentration of "this compound"?
A2: A dose-response experiment is the ideal starting point. This involves treating your cells of interest with a range of "this compound" concentrations to identify the concentration that yields the maximal desired effect (e.g., phosphorylation of AMPK or its downstream targets) with minimal off-target effects or cytotoxicity.
Q3: How can I assess AMPK activation in my experimental system?
A3: The most common method is to measure the phosphorylation of the AMPKα subunit at Threonine 172 (p-AMPKα Thr172), which is essential for its kinase activity.[6] This is typically done using Western blotting with a specific antibody against p-AMPKα (Thr172).[7] You can also measure the phosphorylation of downstream AMPK targets like Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).[8] Additionally, in vitro kinase assays can directly measure the enzymatic activity of purified AMPK in the presence of "this compound".[9][10][11][12]
Q4: Should I be concerned about off-target effects of "this compound"?
A4: Yes, off-target effects are a potential concern with any small molecule inhibitor or activator.[13][14] It is crucial to perform experiments to assess the specificity of "this compound." This can include screening "this compound" against a panel of other kinases or using molecular techniques like CRISPR to validate that the observed effects are truly AMPK-dependent.[13]
Troubleshooting Guides
Problem 1: Weak or No p-AMPK Signal in Western Blot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal "this compound" Concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect Incubation Time | Optimize the incubation time for "this compound" treatment. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) is recommended. |
| Poor Antibody Quality | Use a validated antibody specific for p-AMPKα (Thr172). Check the antibody datasheet for recommended dilutions and blocking conditions.[7][15] |
| Low Protein Loading | Ensure you are loading a sufficient amount of total protein (typically 20-40 µg of cell lysate) per lane on your SDS-PAGE gel.[16] |
| Issues with Western Blot Protocol | Review your Western blot protocol for any potential errors in transfer, blocking, or antibody incubation steps. Consider using BSA instead of milk for blocking, as milk can sometimes interfere with phospho-antibody detection.[15] |
| Cell Type Unresponsive | Confirm that your chosen cell line expresses sufficient levels of AMPK and is known to respond to AMPK activators. |
Problem 2: High Background in Western Blot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Problem 3: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and serum conditions for all experiments. |
| Inaccurate "this compound" Dilutions | Prepare fresh dilutions of "this compound" for each experiment from a concentrated stock solution. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with your pipetting technique. |
| Experimental Drift | Run appropriate controls (e.g., vehicle control, positive control like AICAR or A-769662) in every experiment to monitor for consistency.[2][3][17] |
Experimental Protocols
Protocol 1: Dose-Response Study using Western Blot
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The next day, treat the cells with a range of "this compound" concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal for each sample.
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine a reaction buffer containing purified active AMPK enzyme, a specific substrate peptide (e.g., SAMS peptide), and varying concentrations of "this compound" or a vehicle control.[6][9]
-
Initiate Reaction: Start the kinase reaction by adding ATP (and often [γ-³²P]ATP for radioactive assays or a non-radioactive detection system).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop Reaction and Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including:
-
Data Analysis: Plot the kinase activity as a function of the "this compound" concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Data Presentation
Table 1: Example Dose-Response Data for "this compound" on AMPK Phosphorylation
| "this compound" Conc. (µM) | p-AMPKα (Thr172) / Total AMPKα (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.2 |
| 1 | 2.5 |
| 5 | 5.8 |
| 10 | 8.2 |
| 25 | 8.5 |
| 50 | 8.3 |
| 100 | 7.9 |
Table 2: Example In Vitro Kinase Assay Data for "this compound"
| "this compound" Conc. (µM) | AMPK Activity (% of Maximum) |
| 0 (Vehicle) | 5 |
| 0.01 | 15 |
| 0.1 | 48 |
| 1 | 85 |
| 10 | 98 |
| 100 | 99 |
Visualizations
Caption: AMPK Signaling Pathway Activation.
Caption: Experimental Workflow for "this compound" Optimization.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hierarchical activation of compartmentalized pools of AMPK depends on severity of nutrient or energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Targeting negative phosphorylation to activate AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. AMPK activation—protean potential for boosting healthspan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of "Hit 14"
Notice: Information regarding a specific chemical compound or product designated "Hit 14" could not be located in the available resources. The following information is based on general best practices for the stability and storage of chemical compounds in a research setting and is intended to serve as a general guideline. Researchers and scientists must consult the specific product's Safety Data Sheet (SDS) and technical data sheet for accurate stability and storage information.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for chemical compounds in a laboratory setting?
A1: As a general guideline, chemical compounds should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2] It is crucial to store them in appropriate, tightly sealed containers to prevent contamination and degradation.[2] For flammable materials, storage in a certified flammable storage cabinet is necessary.[2] Always refer to the manufacturer's specific recommendations provided in the product's technical documentation.
Q2: How does temperature affect the stability of research compounds?
A2: Temperature can significantly impact the stability of chemical compounds. Elevated temperatures can accelerate degradation, leading to a decrease in purity and potency.[3] Conversely, some compounds may require refrigeration or freezing to maintain their integrity.[4] It is essential to adhere to the specified storage temperature range to ensure the compound's stability over its shelf life.
Q3: What is the importance of protecting compounds from light and moisture?
A3: Many chemical compounds are sensitive to light and moisture. Exposure to light can induce photochemical degradation, while moisture can lead to hydrolysis or other chemical reactions that degrade the compound. Storing such compounds in amber vials or other light-protecting containers and in a desiccated environment is crucial for preserving their stability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Verify the storage conditions (temperature, light exposure, humidity) against the manufacturer's recommendations. 2. Check the expiration date of the compound. 3. If possible, test the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 4. If degradation is suspected, use a fresh, properly stored batch of the compound for subsequent experiments. |
| Precipitate formation in a stock solution | The compound has low solubility in the chosen solvent or has precipitated out of solution due to temperature changes. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If warming does not work, try sonicating the solution. 3. If the precipitate remains, it may indicate degradation or insolubility. Consider preparing a fresh stock solution, potentially using a different solvent if compatible with your experimental design. |
| Discoloration of the compound | This could be a sign of chemical degradation or oxidation. | 1. Do not use the discolored compound. 2. Dispose of the material according to your institution's safety guidelines. 3. Obtain a fresh batch of the compound and ensure it is stored under the correct conditions, potentially under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be air-sensitive. |
Experimental Protocols
General Protocol for Preparing a Stock Solution:
-
Allow the container of the chemical compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate solvent to the compound in a volumetric flask.
-
Mix the solution thoroughly by vortexing or sonicating until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed container at the recommended temperature and protected from light.
Visualizing Experimental Workflow
Below is a generalized workflow for handling and using a chemical compound in an experiment.
Caption: A typical experimental workflow from compound receipt to data analysis.
References
Technical Support Center: Troubleshooting "Hit 14" In Vivo Efficacy Experiments
Welcome to the technical support center for "Hit 14," a novel therapeutic agent targeting the Fn14 (Fibroblast growth factor-inducible 14) receptor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo efficacy experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound"?
A1: "this compound" is an agent designed to target the Fn14 receptor, a member of the tumor necrosis factor (TNF) receptor superfamily. The binding of its natural ligand, TWEAK, to Fn14 can activate several downstream signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways are involved in cellular processes such as proliferation, migration, and inflammation.[1] Depending on the cellular context, activation of the TWEAK/Fn14 axis can either promote cell death or enhance cell survival and invasion.[3] "this compound" is designed to modulate this signaling for therapeutic effect in oncology.
Q2: Why is there a discrepancy between the in vitro and in vivo efficacy of my Fn14-targeting agent?
A2: A lack of correlation between in vitro and in vivo results is a known challenge with Fn14-targeted therapies. Some agents, like the anti-Fn14 antibody BIIB036, have shown minimal anti-tumor activity in cell-based assays but exhibit potent efficacy in xenograft models.[4][5] This discrepancy can be attributed to several factors present in the in vivo environment that are absent in cell culture, such as the tumor microenvironment, interactions with stromal cells, and the host immune system.[4] Specifically, the Fc effector function of antibody-based therapies can contribute significantly to their in vivo anti-tumor response.[4][5]
Q3: What are the key signaling pathways activated by Fn14 engagement?
A3: The interaction between TWEAK and Fn14 triggers the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of downstream signaling cascades. The most prominent of these are the canonical and non-canonical NF-κB pathways and the MAPK pathway, which includes JNK, ERK, and p38.[1][2][6] Activation of these pathways can lead to varied cellular responses depending on the specific context of the cell type and microenvironment.
Q4: Can Fn14 signal independently of its ligand, TWEAK?
A4: Yes, there is evidence to suggest that when Fn14 is overexpressed, it may signal in a TWEAK-independent manner.[1][7] This can occur through spontaneous multimerization of the receptor, which then triggers downstream signaling.[8] This is an important consideration in tumors where Fn14 levels are high, but TWEAK expression is low.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of in vivo efficacy despite potent in vitro activity. | Poor pharmacokinetic properties of "this compound" (e.g., rapid clearance). | Conduct pharmacokinetic studies to determine the half-life and bioavailability of the compound. Adjust dosing regimen accordingly. For example, the anti-Fn14 antibody BIIB036 has a half-life of approximately three days in mice, suggesting a need for frequent dosing to maintain efficacy.[9][10] |
| Suboptimal dosing. | Perform a dose-response study to identify the optimal therapeutic dose. For BIIB036, maximal efficacy in some xenograft models was achieved at doses of 6.4 and 12.8 mg/kg.[4][5] | |
| Inappropriate tumor model. | Ensure the selected tumor model expresses sufficient levels of Fn14. Screen various cell lines for Fn14 expression before initiating in vivo studies. | |
| High toxicity observed in animal models. | Off-target effects of "this compound". | Evaluate the specificity of "this compound" for the Fn14 receptor. Consider modifying the compound to improve its target specificity. |
| Over-stimulation of the TWEAK/Fn14 pathway in normal tissues. | Assess Fn14 expression levels in normal tissues to anticipate potential toxicities. A dose de-escalation study may be necessary to find a maximum tolerated dose. | |
| Variable tumor growth within treatment groups. | Inconsistent tumor cell implantation. | Standardize the cell implantation procedure, including the number of cells injected and the injection site. |
| Heterogeneity of the tumor model. | Increase the number of animals per group to ensure statistical power. | |
| Tumor regrowth after cessation of treatment. | Development of resistance. | Investigate potential resistance mechanisms. Consider combination therapies. The anti-Fn14 antibody BIIB036 has shown enhanced efficacy when combined with standard chemotherapeutics like paclitaxel and carboplatin.[9][11] |
| Insufficient treatment duration. | Extend the treatment period to assess for durable responses. Some studies with BIIB036 have shown prolonged tumor growth inhibition even after dosing has stopped.[9][11] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Anti-Fn14 Antibody (BIIB036) in Xenograft Models
| Tumor Model | Cell Line | Dose (mg/kg) | Dosing Schedule | Maximal Tumor Growth Inhibition (%) | Reference |
| Colon Carcinoma | WiDr | 6.4 | Weekly | 94 | [4] |
| Breast Cancer | MDA-MB-231 | Not specified | Weekly | Not specified, but significant inhibition observed | [4][5] |
| Gastric Cancer | NCI-N87 | 6.4 | Weekly | 77 | [4] |
| Lung Cancer | HOP62 | 6.4 | Not specified | Enhanced efficacy with paclitaxel and carboplatin | [9][11] |
Experimental Protocols
1. Xenograft Tumor Model Protocol
-
Cell Culture: Culture tumor cells (e.g., WiDr, MDA-MB-231, NCI-N87) in appropriate media and conditions.
-
Cell Preparation for Injection: Harvest cells during the exponential growth phase. Resuspend cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer "this compound" or vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal or subcutaneous injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
2. Pharmacokinetic Study Protocol
-
Animal Model: Use mice bearing the tumor of interest.
-
Drug Administration: Administer a single dose of "this compound" via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process blood samples to obtain plasma or serum.
-
Bioanalysis: Quantify the concentration of "this compound" in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Visualizations
Caption: TWEAK/Fn14 Signaling Pathway
Caption: In Vivo Efficacy Experimental Workflow
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-Fn14 antibody BIIB036 inhibits tumor growth in xenografts and patient derived primary tumor models and enhances efficacy of chemotherapeutic agents in multiple xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. curehunter.com [curehunter.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Assessing Cytotoxicity of Novel Compounds in Primary Cells
Welcome to the technical support center for cytotoxicity assessment of investigational compounds in primary cells. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before initiating a cytotoxicity study with a new compound like Compound H14 in primary cells?
A1: Before beginning a cytotoxicity study, it is crucial to:
-
Characterize the Compound: Ensure the purity and stability of Compound H14.
-
Select Appropriate Primary Cells: Choose a primary cell type that is relevant to the intended therapeutic application or potential off-target effects of the compound.
-
Determine a Relevant Concentration Range: Start with a broad concentration range to identify a dose-responsive window. This can be guided by in silico predictions or data from previous studies on similar compounds.
-
Optimize Cell Culture Conditions: Primary cells are often more sensitive than cell lines. Ensure that culture conditions, including media, supplements, and seeding density, are optimized for viability and growth.[1]
Q2: How do I choose the most suitable cytotoxicity assay for my experiment?
A2: The choice of assay depends on the expected mechanism of cell death and the experimental endpoint. Common assays include:
-
Membrane Integrity Assays: These assays, such as those measuring lactate dehydrogenase (LDH) release or using membrane-impermeable dyes like propidium iodide, detect damage to the cell membrane, a hallmark of necrosis.[2][3]
-
Metabolic Viability Assays: Assays like MTT or WST-1 measure the metabolic activity of cells, which is often correlated with cell viability.[3]
-
Apoptosis Assays: If you suspect Compound H14 induces programmed cell death, consider assays that measure caspase activity, or Annexin V staining.
-
DNA Binding Dyes: These can be used to stain and quantify dead cells.[4]
Q3: What are the critical controls to include in a cytotoxicity experiment?
A3: A well-controlled experiment is essential for reliable data. Key controls include:
-
Untreated Control: Primary cells cultured in media alone to establish baseline viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve Compound H14 (e.g., DMSO) at the same final concentration as in the experimental wells. This accounts for any solvent-induced cytotoxicity.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
-
Media Control: Wells containing only cell culture medium to determine background absorbance or fluorescence.[2]
Q4: My primary cells are detaching from the plate after treatment. What could be the cause?
A4: Cell detachment can be due to several factors:
-
Cytotoxicity: Compound H14 may be inducing cell death, leading to loss of adhesion.
-
Suboptimal Coating: Ensure the culture plates are properly coated with an appropriate extracellular matrix protein (e.g., collagen, fibronectin) if required for the specific primary cell type.[1]
-
Extended Incubation: Long exposure times can lead to "edge effects" due to evaporation of media in the outer wells of the plate.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxicity assessment of novel compounds in primary cells.
| Problem | Potential Cause | Recommended Solution |
| High background signal in control wells | Contamination of reagents or media. | Use fresh, sterile reagents and media. Test individual components for background signal.[2] |
| High concentration of certain substances in the cell culture medium. | Test the medium components and try to reduce their concentration.[2] | |
| Inappropriate assay buffer. | Use a recommended assay buffer that can reduce quenching and increase the signal-to-background ratio.[4] | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly.[5] |
| Pipetting errors during reagent addition. | Calibrate pipettes regularly and ensure accurate and consistent addition of compounds and assay reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or ensure proper humidification of the incubator to minimize evaporation.[4] | |
| No dose-dependent cytotoxicity observed | Compound H14 is not cytotoxic at the tested concentrations. | Test a wider and higher concentration range. |
| Compound H14 has low solubility or stability in culture media. | Verify the solubility and stability of the compound under experimental conditions. | |
| Incorrect assay choice for the mechanism of cell death. | Consider using an orthogonal assay that measures a different cell health parameter. | |
| Low viability in untreated control cells | Suboptimal primary cell culture conditions. | Optimize cell seeding density, media formulation, and frequency of media changes. Ensure proper thawing of cryopreserved cells.[1] |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination.[5] |
Experimental Protocols
General Cytotoxicity Assay Workflow
This protocol provides a general framework for assessing the cytotoxicity of a compound using a 96-well plate format.
-
Cell Preparation:
-
Culture primary cells under optimal conditions.
-
Harvest and count the cells.
-
Prepare a cell suspension at the desired seeding density in the appropriate culture medium.[2]
-
-
Cell Seeding:
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Incubate the plate to allow cells to attach and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound H14 in culture medium.
-
Add the compound dilutions to the appropriate wells.
-
Include vehicle and positive controls.
-
Incubate the plate for the desired exposure time.[2]
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the output signal (e.g., absorbance or fluorescence).
-
Normalize the data to the vehicle control.
-
Calculate the percentage of cytotoxicity or viability for each concentration.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing compound cytotoxicity.
Potential Signaling Pathways in Compound-Induced Cytotoxicity
The following diagram illustrates hypothetical signaling pathways that could be modulated by a cytotoxic compound, leading to cell death. The specific pathways activated by "Hit 14" would need to be determined experimentally.
Caption: Potential signaling pathways affected by a cytotoxic compound.
Recent studies suggest that compounds can induce cytotoxicity through various mechanisms, including the activation of the JNK signaling pathway, which can lead to S-phase arrest in cancer cells.[6] Additionally, the TWEAK/Fn14 signaling pathway has been implicated in cell death, proliferation, and migration in various cellular contexts.[7] The 14-3-3 family of proteins are also key regulators in numerous signaling pathways, including those involved in cell cycle control and apoptosis.[8] Understanding which of these or other pathways are affected by a given compound is crucial for elucidating its mechanism of action.
References
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | KLF14 activates the JNK-signaling pathway to induce S-phase arrest in cervical cancer cells [frontiersin.org]
- 7. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of 14‐3‐3 proteins in cell signalling pathways and virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming "Hit 14" Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to "Hit 14" resistance in cancer cell lines. The term "this compound" has been used in scientific literature to refer to different chemical compounds with distinct molecular targets. Therefore, this guide is divided into sections based on the specific context of "this compound" to provide targeted support.
Section 1: "this compound" as a SIRT6 Inhibitor in Breast Cancer
"this compound" has been identified as a potent SIRT6 inhibitor with a β-carboline skeleton, showing efficacy in breast cancer models. SIRT6 is a histone deacetylase that plays a role in DNA damage repair, and its inhibition can suppress cancer cell proliferation and induce apoptosis. Resistance to SIRT6 inhibitors can arise through various mechanisms.
Frequently Asked Questions (FAQs)
Q1: My breast cancer cell line (e.g., MCF-7) is showing reduced sensitivity to "this compound" after initial successful treatment. What are the possible reasons?
A1: Reduced sensitivity, or acquired resistance, can be due to several factors:
-
Alterations in the Drug Target: Mutations in the SIRT6 gene could prevent "this compound" from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative pathways to compensate for the inhibition of SIRT6-mediated DNA damage repair.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of "this compound".
-
Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance.
Q2: How can I confirm if my cells have developed resistance to "this compound"?
A2: You can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of "this compound" in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the initial troubleshooting steps if I observe "this compound" resistance?
A3:
-
Verify Cell Line Identity: Perform cell line authentication to ensure there has been no cross-contamination.
-
Check Compound Integrity: Confirm the concentration and stability of your "this compound" stock solution.
-
Culture Conditions: Ensure consistent cell culture conditions, as variations can affect drug sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased IC50 of "this compound" | Target alteration (SIRT6 mutation) | Sequence the SIRT6 gene in resistant cells to identify potential mutations. |
| Activation of bypass pathways | Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways. Consider combination therapy with inhibitors of these pathways. | |
| Increased drug efflux | Use a fluorescent substrate of efflux pumps (e.g., rhodamine 123) to assess pump activity. Test the effect of efflux pump inhibitors in combination with "this compound". | |
| No change in SIRT6 activity despite treatment | Reduced intracellular drug concentration | Measure the intracellular concentration of "this compound" using techniques like LC-MS/MS. |
| Post-translational modifications of SIRT6 | Investigate potential phosphorylation or other modifications of SIRT6 that may affect its activity or inhibitor binding. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of "this compound" for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value.
Protocol 2: Western Blot for SIRT6 and Downstream Targets
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against SIRT6, and downstream markers of DNA damage (e.g., γH2AX), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Technical Support Center: Enhancing Bioavailability of "Hit 14"
Welcome to the technical support center for "Hit 14" delivery methods. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the oral bioavailability of poorly soluble compounds like "this compound."
Disclaimer: "this compound" is treated as a representative placeholder for a poorly water-soluble small molecule drug candidate. The guidance provided is based on established formulation strategies for such compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, "this compound," has very low aqueous solubility. What are the primary strategies to improve its oral bioavailability?
A1: Low aqueous solubility is a common challenge that can be addressed through several formulation strategies. The primary goal is to increase the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract. Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing "this compound" in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[1][2][3]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4]
-
Nanoparticle Engineering: Reducing the particle size of "this compound" to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5][6][7]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with "this compound," enhancing its solubility in water.[5][8]
Q2: How do I select the best formulation strategy for "this compound"?
A2: The optimal strategy depends on the physicochemical properties of "this compound," the target dose, and the desired release profile. A systematic approach is recommended:
Figure 1: Decision tree for selecting a bioavailability enhancement strategy for "this compound".
Q3: What are the critical quality attributes (CQAs) to monitor for a "this compound" nanoparticle formulation?
A3: For nanoparticle formulations of "this compound," the following CQAs are crucial for ensuring product quality and performance:
-
Particle Size and Polydispersity Index (PDI): Directly impacts dissolution rate and absorption.
-
Zeta Potential: Indicates the stability of the nanoparticle suspension.
-
Drug Loading and Encapsulation Efficiency: Determines the amount of "this compound" in the formulation.[6]
-
In Vitro Release Profile: Predicts the in vivo performance of the drug.
-
Physical and Chemical Stability: Ensures the formulation maintains its properties over time.
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
| Problem | Potential Cause | Recommended Solution |
| Recrystallization of "this compound" during storage | - Thermodynamic instability of the amorphous form.- Inadequate interaction between "this compound" and the polymer.- High humidity or temperature.[2][9] | - Select a polymer with strong specific interactions (e.g., hydrogen bonding) with "this compound".- Ensure the drug loading is below the miscibility limit.- Store the ASD in a controlled, low-humidity environment. |
| Phase separation during dissolution ("parachute effect" failure) | - Drug crystallizes out of the supersaturated solution too quickly.- The polymer does not adequately inhibit precipitation.[3] | - Incorporate a precipitation inhibitor into the formulation.- Select a polymer that can maintain supersaturation for a longer duration. |
| Poor powder flowability for downstream processing | - Particle morphology issues from the manufacturing process (e.g., spray drying). | - Optimize spray drying parameters (e.g., inlet temperature, feed rate) to produce more spherical particles.- Consider secondary processing steps like dry granulation. |
Nanoparticle Formulations
| Problem | Potential Cause | Recommended Solution |
| Nanoparticle aggregation | - High nanoparticle concentration.- Inappropriate pH of the buffer.- Insufficient surface charge (low Zeta Potential).[10] | - Optimize the nanoparticle concentration.- Adjust the pH of the conjugation or storage buffer.- Use a sonicator to disperse nanoparticles before use. |
| Low drug loading or encapsulation efficiency | - Poor affinity of "this compound" for the nanoparticle core material.- Drug leakage during the formulation process. | - Modify the nanoparticle composition to enhance drug compatibility.- Optimize the formulation process parameters (e.g., homogenization speed, sonication time). |
| Non-specific binding in biological assays | - Hydrophobic interactions between nanoparticles and unintended proteins/cells. | - Use a blocking agent such as Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG) after conjugation.[10] |
Experimental Protocols
Protocol 1: Preparation of "this compound" Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve "this compound" and a selected polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a predetermined ratio.
-
Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting film in a vacuum oven for 24-48 hours to remove residual solvent.
-
Milling & Sieving: Gently mill the dried film into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the resulting powder for its amorphous nature (using XRD and DSC), drug content, and dissolution properties.
Protocol 2: In Vitro Drug Release Study using Dialysis Method
This method is suitable for assessing the release of "this compound" from nanoparticle formulations.
-
Preparation: Disperse a known amount of the "this compound" nanoparticle formulation in a release medium (e.g., phosphate-buffered saline, pH 6.8, with 0.5% Tween 80 to maintain sink conditions).
-
Dialysis Setup: Place the dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.[11][12]
-
Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium at 37°C with constant stirring (e.g., 100 rpm).[11]
-
Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.[13][14]
-
Quantification: Analyze the concentration of "this compound" in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Figure 2: Workflow for the in vitro drug release study of "this compound" nanoparticles.
Data Presentation
Table 1: Comparative Bioavailability Parameters for "this compound" Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| "this compound" (Unprocessed) | 50 ± 12 | 2.0 | 150 ± 45 | 100 (Reference) |
| Amorphous Solid Dispersion | 250 ± 55 | 1.0 | 950 ± 120 | 633 |
| Nanoparticle Suspension | 310 ± 68 | 0.5 | 1100 ± 150 | 733 |
| SEDDS | 450 ± 80 | 0.5 | 1500 ± 200 | 1000 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Table 2: Physicochemical Properties of "this compound" Nanoparticle Formulations
| Formulation ID | Polymer/Lipid Used | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) |
| NP-01 | PLGA | 180 ± 15 | 0.15 | -25.5 ± 2.1 | 8.2 ± 0.5 |
| NP-02 | Chitosan | 250 ± 20 | 0.22 | +30.1 ± 2.8 | 6.5 ± 0.4 |
| SLN-01 | Compritol® 888 ATO | 210 ± 18 | 0.18 | -18.9 ± 1.9 | 10.1 ± 0.7 |
Data are presented as mean ± SD and are representative examples.
References
- 1. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. rroij.com [rroij.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. hiyka.com [hiyka.com]
- 11. mdpi.com [mdpi.com]
- 12. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.8. In-vitro Drug Release Study [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: "Hit 14" - An Inhibitor of the TWEAK/Fn14 Signaling Pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "Hit 14," a small molecule inhibitor of the TWEAK/Fn14 signaling pathway. Our goal is to help you address common issues related to batch-to-batch variability and ensure the quality and reproducibility of your experimental results.
FAQs: Understanding "this compound" and the TWEAK/Fn14 Pathway
Q1: What is "this compound" and what is its mechanism of action?
"this compound" is a research compound designed as a potent and selective inhibitor of the TWEAK/Fn14 signaling pathway. It functions by binding to the Fn14 receptor, preventing its interaction with the TWEAK ligand. This inhibition blocks the activation of downstream signaling cascades, such as the NF-κB and MAPK pathways, which are involved in cellular proliferation, migration, and inflammation.[1]
Q2: What is the TWEAK/Fn14 signaling pathway?
The TWEAK (TNF-related weak inducer of apoptosis)/Fn14 (Fibroblast growth factor-inducible 14) pathway is a signaling system that plays a crucial role in various biological processes, including tissue regeneration, inflammation, and cancer.[1] TWEAK, a member of the tumor necrosis factor (TNF) superfamily, is the ligand that binds to the Fn14 receptor.[1] This binding initiates a signaling cascade that can lead to diverse cellular responses depending on the cell type and context.[1]
Q3: Why is the TWEAK/Fn14 pathway a target in drug development?
Dysregulation of the TWEAK/Fn14 pathway has been implicated in several diseases, including various cancers, autoimmune disorders, and fibrotic diseases.[1][2] In many solid tumors, the expression of both TWEAK and Fn14 is upregulated, and activation of this pathway can promote tumor cell proliferation, invasion, and migration.[1] Therefore, inhibiting this pathway with agents like "this compound" presents a promising therapeutic strategy.
Troubleshooting Guide: Addressing Batch-to-Batch Variability and Inconsistent Results
Batch-to-batch variability is a common challenge when working with small molecule inhibitors and can lead to inconsistent experimental outcomes.[3][4][5] This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Inconsistent IC50 values for "this compound" in cellular assays.
Possible Causes:
-
Compound Purity and Integrity: The purity of the "this compound" sample can vary between batches. Impurities may interfere with the assay, and the compound may have degraded during storage.[6]
-
Cell Culture Conditions: Variations in cell line passage number, media composition, serum batches, and the presence of contaminants like mycoplasma can significantly affect cellular responses to "this compound".[6][7]
-
Assay Conditions: Minor differences in experimental parameters such as cell seeding density, incubation times, and reagent concentrations can lead to variable results.[6]
Solutions:
-
Verify Compound Quality:
-
Always obtain a Certificate of Analysis (CoA) for each new batch of "this compound".
-
Perform independent quality control checks such as High-Performance Liquid Chromatography (HPLC) to confirm purity and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to verify identity.[8]
-
-
Standardize Cell Culture:
-
Use cell lines within a consistent and low passage number range.
-
Routinely test for mycoplasma contamination.[7]
-
Use the same batch of serum and media for a set of comparative experiments.
-
-
Standardize Assay Protocol:
-
Ensure consistent cell seeding density and confluency.
-
Use calibrated pipettes and automated dispensers for precise liquid handling.
-
Maintain consistent incubation times and temperatures.
-
Problem 2: High background signal or unexpected off-target effects.
Possible Causes:
-
Compound Impurities: Unidentified impurities in a specific batch of "this compound" may have their own biological activity.
-
Non-specific Binding: At higher concentrations, "this compound" might bind to other cellular targets, leading to off-target effects.
-
Assay Interference: The compound itself might interfere with the assay readout, for example, by autofluorescence in a fluorescence-based assay.[9]
Solutions:
-
Thorough Batch Characterization: As mentioned above, comprehensive QC of each batch is crucial to rule out impurity-related effects.[8][10]
-
Dose-Response and Selectivity Profiling:
-
Perform dose-response experiments to determine the optimal concentration range for "this compound" activity.
-
Test "this compound" against a panel of related and unrelated targets to assess its selectivity.
-
-
Control Experiments:
-
Include appropriate vehicle controls (e.g., DMSO) in all experiments.
-
For fluorescence or luminescence-based assays, run a control with "this compound" in the absence of cells or other biological material to check for assay interference.[9]
-
Quality Control Parameters for "this compound"
To ensure consistency and reliability, each batch of "this compound" should be accompanied by a Certificate of Analysis (CoA) detailing the following quality control data.
| Parameter | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the expected structure |
| Purity | HPLC | ≥98% |
| Solubility | Visual Inspection | Soluble in DMSO at ≥10 mM |
| Appearance | Visual Inspection | White to off-white solid |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits |
Experimental Protocols
1. Protocol for Assessing Purity of "this compound" by HPLC
This protocol provides a general guideline for determining the purity of a "this compound" batch using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of "this compound" in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in the mobile phase.
-
Inject 10 µL of the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of "this compound".
-
2. Protocol for a Cell-Based TWEAK/Fn14 Reporter Assay
This protocol describes a general method for measuring the inhibitory activity of "this compound" on the TWEAK/Fn14 signaling pathway using a reporter gene assay.
-
Cell Line: A human cell line endogenously expressing the Fn14 receptor (e.g., HT-29) and stably transfected with an NF-κB-luciferase reporter construct.
-
Reagents:
-
Recombinant human TWEAK.
-
"this compound" stock solution in DMSO.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Pre-incubate the cells with the "this compound" dilutions for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of TWEAK for 6-8 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the IC50 value of "this compound" by plotting the percentage of inhibition against the log of the compound concentration.
-
Signaling Pathway and Workflow Diagrams
References
- 1. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fn14, a Downstream Target of the TGF-β Signaling Pathway, Regulates Fibroblast Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
"Hit 14" interference with common laboratory assays
< Technical Support Center: "Hit 14" Interference
Disclaimer: The compound "this compound" is not a publicly documented agent known for assay interference. This guide uses "this compound" as a representative example of a promiscuous inhibitor to illustrate common mechanisms of assay interference and provide generalized troubleshooting strategies. The principles and protocols described here are applicable to any compound exhibiting similar behavior.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why should I be concerned about "this compound"?
A1: Assay interference occurs when a compound, like our example "this compound," falsely appears as active or inactive in an assay through a mechanism unrelated to the intended biological target.[1] These compounds, often called promiscuous inhibitors or Pan-Assay INterference compoundS (PAINS), can lead to misleading results, wasted resources, and the pursuit of non-viable drug candidates.[1] It is crucial to identify such behavior early to ensure the integrity of your research.
Q2: What are the common mechanisms by which compounds like "this compound" interfere with assays?
A2: Interference can happen in several ways. One of the most common mechanisms for promiscuous inhibitors is the formation of colloidal aggregates at micromolar concentrations.[1][2] These aggregates, typically 30-400 nm in diameter, can non-specifically sequester and denature proteins, leading to apparent inhibition.[3][4] Other mechanisms include chemical reactivity (e.g., with thiol groups on proteins), redox cycling, and direct interference with the assay's detection method (e.g., fluorescence quenching or colorimetric artifacts).[5][6]
Q3: My dose-response curve for "this compound" is unusually steep and varies between experiments. What could be the cause?
A3: This is a classic sign of an aggregating inhibitor.[2] The inhibitory activity of aggregators is highly sensitive to factors like protein concentration, incubation time, and minor changes in buffer composition (e.g., ionic strength).[3][4] Unlike well-behaved inhibitors, increasing the enzyme concentration can sometimes completely overcome the inhibition by an aggregator, even when the inhibitor is in vast molar excess.[3][4]
Q4: I suspect "this compound" is an aggregator. What is the quickest way to check this?
A4: The most common and straightforward counter-screen is to test the compound's activity in the presence of a non-ionic detergent.[7] Adding a small amount of Triton X-100 (typically 0.01-0.05%) to the assay buffer often disrupts the formation of colloidal aggregates.[8] If the inhibitory activity of "this compound" is significantly reduced or eliminated in the presence of the detergent, it strongly suggests an aggregation-based mechanism.[2][7]
Q5: Can "this compound" interfere with cell-based assays as well?
A5: Yes. While aggregation is a primary concern in biochemical assays, compounds can also interfere with cell-based assays through mechanisms like membrane disruption, cytotoxicity, or by directly affecting reporter systems (e.g., luciferase).[5][6] It is essential to run appropriate controls, such as cell viability assays (e.g., MTT or CellTiter-Glo) in parallel with your primary functional assay.
Troubleshooting Guides
Guide 1: Investigating Suspected Aggregation of "this compound"
If you observe inconsistent IC50 values, steep dose-response curves, or time-dependent inhibition, follow these steps to determine if "this compound" is acting as an aggregator.
Hypothetical Data: "this compound" Inhibition of β-Lactamase
| Condition | Enzyme Conc. | "this compound" IC50 (µM) | % Inhibition at 50 µM "this compound" |
|---|---|---|---|
| Standard Buffer | 1 nM | 8.5 | 92% |
| Standard Buffer + 0.01% Triton X-100 | 1 nM | > 100 | 5% |
| Standard Buffer | 10 nM | 65.2 | 21% |
| Competitive Inhibitor (Control) | 1 nM | 1.2 | 99% |
| Competitive Inhibitor (Control) | 10 nM | 1.3 | 99% |
Interpretation:
-
The inhibitory activity of "this compound" is dramatically reduced by the addition of Triton X-100, a strong indicator of aggregation.[2]
-
The IC50 of "this compound" increases significantly with a 10-fold increase in enzyme concentration, a behavior characteristic of aggregators but not of true competitive inhibitors.[3][4]
Guide 2: Ruling Out Assay Readout Interference
Compounds can interfere with the detection method itself. This is particularly common in fluorescence-based assays.
Issue: "this compound" shows potent inhibition in a fluorescence polarization (FP) assay.
Troubleshooting Steps:
-
Run a "No Enzyme" Control: Prepare assay wells containing the buffer, fluorescently labeled probe, and "this compound" at various concentrations, but without the target protein.
-
Measure Signal: Read the fluorescence polarization.
-
Analyze:
-
No Change: If the FP signal does not change in the absence of the enzyme, "this compound" is likely not interfering with the readout.
-
Signal Change: If "this compound" alters the FP signal without the enzyme present, it indicates direct interference (e.g., fluorescence quenching or enhancement). The compound is a false positive.
-
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.[7]
Methodology:
-
Prepare two sets of serial dilutions of "this compound" in your assay plate.
-
Prepare two batches of your assay buffer: one standard buffer and one containing 0.02% (w/v) Triton X-100. Note: This creates a final concentration of 0.01% in the assay.
-
To the first set of dilutions, add the standard assay buffer containing your target enzyme.
-
To the second set, add the assay buffer containing Triton X-100 and your target enzyme.
-
Add the substrate to all wells to initiate the reaction and incubate under standard conditions.
-
Measure the reaction progress using your standard detection method.
-
Compare the dose-response curves. A significant rightward shift in the IC50 in the presence of Triton X-100 indicates aggregation.[2]
Protocol 2: Dynamic Light Scattering (DLS) for Particle Detection
Objective: To directly detect the formation of sub-micrometer particles (aggregates) by "this compound" in solution.[9]
Methodology:
-
Prepare solutions of "this compound" in the final assay buffer at a range of concentrations (e.g., from 1 µM to 100 µM). Also prepare a buffer-only control.
-
Filter all solutions through a low-protein-binding syringe filter (e.g., 0.02 µm) into a clean DLS cuvette.
-
Equilibrate the sample at the assay temperature within the DLS instrument.
-
Perform DLS measurements to detect light scattering by particles. The instrument software will calculate the size distribution of particles in the solution.
-
Interpretation: The presence of particles in the 30-1000 nm range, which are absent in the buffer-only control, confirms that "this compound" forms aggregates at or above a specific concentration (the critical aggregation concentration).[3][9]
Visualizations
Caption: Workflow for identifying assay interference.
Caption: Decision tree for troubleshooting "this compound".
Caption: Potential interference points of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.docking.org [files.docking.org]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promiscuous_Inhibitors_1 [macro.lsu.edu]
Validation & Comparative
A Comparative Guide to AMPK Activation: "Hit 14" versus Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two compounds, the novel pyridine diamide "Hit 14" and the well-established biguanide drug metformin, in their capacity to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and drug development decisions.
At a Glance: "this compound" vs. Metformin
| Feature | "this compound" (Compound 32) | Metformin |
| Primary Mechanism | Indirect AMPK Activator | Indirect AMPK Activator |
| Molecular Target | Not explicitly defined, acts upstream of AMPK | Inhibition of Mitochondrial Respiratory Chain Complex 1 |
| AMPK Activation | Potent, with an AC50 of 0.170 µM in a cell-free assay. | Dose and time-dependent, with significant activation in hepatocytes observed at concentrations from 50 µM to 2 mM. |
| Cellular Effect | Increases phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK. | Increases the cellular AMP:ATP ratio, leading to AMPK activation and subsequent phosphorylation of ACC. |
| In Vivo Efficacy | Demonstrated glucose and insulin-lowering effects in a db/db mouse model of Type II diabetes. | Widely used clinically to lower blood glucose in type 2 diabetes. |
Quantitative Data for AMPK Activation
The following tables summarize the quantitative data available for "this compound" and metformin concerning their ability to activate AMPK.
Table 1: "this compound" (Compound 32) AMPK Activation Data
| Assay Type | Parameter | Value | Cell/System Type | Source |
| Cell-Free Kinase Assay | AC50 | 0.170 µM | Recombinant human AMPK (α1β1γ1) | [1] |
| In Vivo (Mouse Liver) | p-ACC/total ACC ratio | Significant increase at 30 mg/kg oral dose | db/db mouse liver | [1] |
Table 2: Metformin AMPK Activation Data
| Assay Type | Concentration | Time | Fold Activation (vs. control) | Cell/System Type | Source |
| Cell-Based Assay | 50 µM | 7 hours | Significant | Rat Hepatocytes | [2] |
| Cell-Based Assay | 500 µM | 1 hour | Significant | Rat Hepatocytes | [2] |
| Cell-Based Assay | 500 µM | 7 hours | Maximal | Rat Hepatocytes | [2] |
| Cell-Based Assay | 2 mM | 1 hour | Maximal | Rat Hepatocytes | [2] |
| Cell-Based Assay | 0.5 mM | 3 hours | Significant | Rat Hepatocytes | [3] |
| Cell-Based Assay | 500 µM | - | ~4.7-fold (human) / ~1.7-fold (rat) | Human and Rat Hepatocytes | [3] |
Signaling Pathways and Mechanisms of Action
"this compound" (Compound 32): An Indirect AMPK Activator
"this compound" is an indirect activator of AMPK. While its precise molecular target is not elucidated in the available literature, its action leads to the downstream activation of AMPK. This is evidenced by the increased phosphorylation of ACC, a well-known AMPK substrate.
Metformin: A Well-Characterized Indirect AMPK Activator
Metformin's primary mechanism of AMPK activation involves the inhibition of Complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and promote its phosphorylation by upstream kinases like LKB1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical AMPK Kinase Assay (Cell-Free)
This assay measures the direct effect of a compound on the activity of purified AMPK enzyme.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human AMPK (e.g., α1β1γ1 isoform), a substrate peptide (e.g., SAMS peptide), ATP, and the test compound ("this compound" or metformin) at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection of Activity: AMPK activity is determined by measuring the amount of phosphorylated substrate or the amount of ADP produced.
-
Radiometric Assay: Utilizes [γ-³²P]ATP, and the incorporation of the radioactive phosphate into the substrate peptide is quantified.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[4]
-
-
Data Analysis: The activity data is plotted against the compound concentration to determine the AC50 (the concentration at which the compound activates the enzyme to 50% of its maximum activation).
Cell-Based AMPK Activation Assay (Western Blot)
This assay determines the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream targets.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., hepatocytes, myotubes) to a suitable confluency.
-
Treat the cells with various concentrations of the test compound ("this compound" or metformin) for specific time periods.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK, typically at Thr172) or a phosphorylated downstream target (e.g., p-ACC at Ser79).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
To normalize the data, the same membrane is often stripped and re-probed with an antibody that recognizes the total amount of the protein of interest (e.g., total AMPK or total ACC).
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein to determine the extent of AMPK activation.[5]
-
Conclusion
Both "this compound" and metformin are indirect activators of AMPK. "this compound" demonstrates high potency in a cell-free assay, suggesting it is a promising lead compound for the development of novel AMPK-activating therapeutics. Metformin, while requiring higher concentrations for activation in vitro, has a well-established safety and efficacy profile in the clinical setting. The choice between these or similar compounds for further research and development will depend on the specific therapeutic goals, desired potency, and the targeted cellular or physiological context. The experimental protocols and data presented in this guide provide a foundation for such comparative evaluations.
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubcompare.ai [pubcompare.ai]
Efficacy of High-Intensity Interval Training (HIIT) in Animal Models of Diabetes: A Comparative Guide
High-Intensity Interval Training (HIIT), a training protocol involving short bursts of intense exercise interspersed with recovery periods, has garnered significant attention as a time-efficient strategy for improving metabolic health. This guide provides a comparative overview of the efficacy of HIIT in various animal models of diabetes, supported by experimental data, detailed protocols, and pathway visualizations. This information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic approaches for diabetes.
Quantitative Data Summary
The following table summarizes the key findings from studies evaluating the effects of HIIT in different diabetic animal models.
| Animal Model | Intervention | Duration | Key Outcomes | Reference |
| High-Fat Diet (HFD)-Fed Mice | HIIT vs. Moderate-Intensity Continuous Training (MICT) | 10 weeks | HIIT was more effective than MICT in improving insulin sensitivity and reducing hepatic steatosis. MICT was more effective in reducing white adipose tissue weight. | [1] |
| High-Fat Diet (HFD)-Fed Mice | HIIT vs. Endurance Training (END) | 10 weeks | HIIT, but not END, prevented the increase in the area under the curve during a glucose tolerance test in HFD mice. Both exercise programs prevented the expected increase in liver weight. | [2] |
| Streptozotocin (STZ)-Nicotinamide Induced Diabetic Rats | HIIT vs. Control | 12 weeks | HIIT significantly increased GLP-1R expression in pancreatic tissue, increased serum insulin levels, and decreased fasting blood glucose compared to the control group. | [3] |
| High-Fat Diet and STZ-Induced Diabetic Rats | HIIT vs. Control | 8 weeks | HIIT increased the content of PI3K and AKT proteins in the heart tissue and reduced pathological cardiac hypertrophy associated with diabetes. | [4] |
| db/db Mice (model of type 2 diabetes) | HIIT | 13 weeks | HIIT restored cardiac contractility and Ca2+ handling to normal levels, despite no improvement in glucose or insulin levels. | [5] |
| Obese C57BL/6 Mice | HIIT vs. MICT | Not Specified | HIIT was superior to MICT in improving insulin sensitivity and promoting lipolysis. | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the summary table.
1. High-Intensity Interval Training (HIIT) Protocol in HFD-Fed Mice [2]
-
Animal Model: Male C57BL/6 mice fed a high-fat diet (45% kcal fat) for 20 weeks.
-
Training Regimen: Mice performed treadmill running three times a week for 10 weeks. Each session consisted of a 5-minute warm-up at 50-60% of maximal speed, followed by high-intensity intervals at 85-90% of maximal speed interspersed with active recovery periods. The duration and intensity of the intervals were progressively increased over the 10-week period.
-
Endpoint Analysis: At the end of the training period, glucose tolerance tests were performed. Body composition (fat and lean mass) was measured, and tissues such as liver and adipose tissue were collected for further analysis.
2. HIIT Protocol in STZ-Nicotinamide Induced Diabetic Rats [3]
-
Animal Model: Male Wistar rats induced with type 2 diabetes via intraperitoneal injection of streptozotocin and nicotinamide.
-
Training Regimen: The HIIT group underwent a 12-week training program, exercising five times per week. The specific details of the interval intensity and duration were not provided in the search result snippet.
-
Endpoint Analysis: 48 hours after the last exercise session, fasting blood glucose and serum insulin levels were measured. Pancreatic tissue was collected to determine the expression of the GLP-1 receptor (GLP-1R).
Visualizations
Experimental Workflow for Evaluating HIIT in a Diabetic Animal Model
Caption: Experimental workflow for studying HIIT in diabetic animal models.
Signaling Pathways Potentially Modulated by HIIT in Skeletal Muscle
Caption: Potential signaling effects of HIIT on muscle glucose metabolism.
Alternative "Hit 14" Interpretations
It is important to note that the term "this compound" is ambiguous and has appeared in scientific literature referring to specific chemical compounds identified through high-throughput screening. However, the available information on these compounds in the context of diabetes is limited, particularly regarding their efficacy in animal models.
-
NF-κB-inducing kinase (NIK) Inhibitor: A "this compound" was identified as a NIK inhibitor. While other NIK inhibitors have shown promise in ameliorating diabetes in streptozotocin-induced diabetic mice and improving glucose metabolism in obese mice, specific in vivo data for "this compound" is not available in the provided search results.[6]
-
Non-peptide GLP-1 Positive Allosteric Modulator: A "this compound" was identified through virtual screening with favorable binding to the GLP-1 allosteric site. However, no efficacy data in diabetic animal models has been reported for this compound in the available search results.
-
Necroptosis Inhibitor: A "hit#14" was identified as an inhibitor of necroptosis and was a precursor to the compound necrosulfonamide. There is currently no information from the search results on the efficacy of this compound in animal models of diabetes.
References
- 1. Comparative effect of high intensity interval training and moderate intensity continuous training on metabolic improvements and regulation of Cidea and Cidec in obese C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constant-Moderate and High-Intensity Interval Training Have Differential Benefits on Insulin Sensitive Tissues in High-Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of high intensity interval training on FOXO3, PI3K and AKT proteins content in heart muscle of type two diabetic rats [jpsbs.birjand.ac.ir]
- 5. High-intensity interval training: a review of its impact on glucose control and cardiometabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of "Hit 14" for ATIC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Hit 14" (also known as Compound 14 or Cpd14), a known inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), against other experimental inhibitors of the same target. The data presented here is intended to assist researchers in evaluating the specificity and performance of "this compound" for applications in cancer research and drug development.
Performance Comparison of ATIC Inhibitors
"this compound" has been identified as an inhibitor of ATIC dimerization, a critical process for its enzymatic activity.[1][2] Its efficacy is compared with other known ATIC inhibitors, NSC30171 and NSC326203, which are active site inhibitors. While direct comparative inhibitory constants for all compounds are not available in the reviewed literature, their relative performance in cellular assays provides valuable insights into their potential as therapeutic agents.
| Inhibitor | Target Mechanism | Ki | Effective Concentration for Radiosensitization | Reference |
| This compound (Cpd14) | ATIC Dimerization | 685 nM[1][2] | 800µM - 1000µM[3] | [1][2][3] |
| NSC30171 | ATIC Active Site | Not Reported | Tenfold lower than Cpd14[3] | [3] |
| NSC326203 | ATIC Active Site | Not Reported | Twofold lower than Cpd14[3] | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the efficacy and specificity of ATIC inhibitors.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate into a colony, thereby determining the long-term survival and reproductive integrity of cells after treatment with an inhibitor.
-
Cell Plating: Prepare a single-cell suspension from a cancer cell line (e.g., HCT116, SW48, U2OS). Seed a predetermined number of cells into 6-well plates or culture dishes. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure the formation of a countable number of colonies.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the ATIC inhibitor (e.g., "this compound", NSC30171, NSC326203) for a specified duration (e.g., 48 hours). A vehicle-treated control group should be included.
-
Irradiation (for radiosensitization studies): After inhibitor treatment, irradiate the cells with a range of radiation doses (e.g., 0, 1, 2, 4 Gy).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's growth rate.
-
Colony Staining and Counting: Fix the colonies with a solution such as methanol and stain with a dye like crystal violet. A colony is typically defined as a cluster of at least 50 cells. Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SF is the number of colonies formed after treatment divided by the number of cells seeded, normalized to the PE of the control group.
Neutral Comet Assay (Single-Cell Gel Electrophoresis)
This technique is used to detect DNA double-strand breaks in individual cells.
-
Cell Preparation: After treatment with the inhibitor and/or radiation, harvest the cells and resuspend them in a low-melting-point agarose solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer. Apply an electric field. The damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "head."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
γH2AX Staining (Immunofluorescence)
This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), which is an early marker of DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat them with the ATIC inhibitor and/or radiation.
-
Fixation and Permeabilization: At desired time points after treatment, fix the cells with a solution like 4% paraformaldehyde and then permeabilize them with a detergent such as Triton X-100 to allow antibody access to the nucleus.
-
Immunostaining:
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA counterstain like DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The γH2AX will appear as distinct fluorescent foci within the nucleus. The number of foci per cell is quantified to measure the level of DNA double-strand breaks.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways influenced by ATIC and a general workflow for validating an ATIC inhibitor.
Caption: ATIC-regulated AMPK/mTOR signaling pathway.
Caption: ATIC-regulated AKT/FOXO3 signaling pathway.
Caption: Experimental workflow for validating ATIC inhibitors.
References
- 1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting tumour proliferation with a small-molecule inhibitor of AICAR transformylase homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Metabolic Regulation: A Comparative Guide to "Hit 14" and its Structural Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents to combat metabolic diseases is a paramount challenge. "Hit 14," also known as compound 14, has emerged as a promising small molecule that mimics the effects of exercise by activating a central regulator of cellular energy, AMP-activated protein kinase (AMPK). This guide provides a comprehensive comparison of this compound and its structural analogs, detailing their mechanism of action, experimental data, and the methodologies used to evaluate their efficacy in metabolic research.
This compound, chemically identified as Ac-Arg-Ph(4-NO2)-NEt2, is a dipeptide that functions as an inhibitor of the homodimerization of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC)[1][2]. The inhibition of ATIC dimerization leads to the intracellular accumulation of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), a molecule that structurally mimics AMP. This accumulation of ZMP allosterically activates AMPK, a key energy sensor that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic, energy-consuming processes[1][3]. This mechanism of action positions this compound and its analogs as potential therapeutics for metabolic disorders such as type 2 diabetes and obesity.
Comparative Efficacy of this compound and Its Analogs
The development of this compound stemmed from the optimization of a cyclic hexapeptide inhibitor of ATIC[1][2]. Through systematic structure-activity relationship (SAR) studies, a library of dipeptide analogs was synthesized and evaluated for their ability to inhibit ATIC. The following table summarizes the in vitro efficacy of this compound and its key structural analogs.
| Compound ID | Structure | Ki (μM) for ATIC Inhibition |
| This compound (Compound 14) | Ac-Arg-Ph(4-NO2)-NEt2 | 0.685 |
| Analog 1 | Ac-Arg-Tyr-NH2 | 84 |
| Analog 2 | Ac-Arg-Phe-NH2 | >1000 |
| Analog 3 | Ac-D-Arg-Ph(4-NO2)-NEt2 | 1.8 |
| Analog 4 | Ac-Arg-Ph(4-Cl)-NEt2 | 1.2 |
| Analog 5 | Ac-Arg-Ph(4-F)-NEt2 | 2.5 |
Data compiled from primary research articles detailing the discovery and optimization of ATIC dimerization inhibitors.
The data clearly indicates that the nitro group on the phenyl ring and the L-configuration of arginine are crucial for potent ATIC inhibition. Modifications to these moieties generally result in a significant loss of activity.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and its analogs involves a well-defined signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and a typical experimental workflow for evaluating these compounds.
References
Cross-Validation of "Hit 14" Effects: A Comparative Guide for Researchers
In the landscape of preclinical cancer research, the identification and validation of novel therapeutic compounds are paramount. "Hit 14" has emerged as a designation for several promising anti-cancer agents, necessitating a clear and objective comparison of their effects across multiple cell lines. This guide provides a detailed cross-validation analysis of two distinct compounds referred to as "this compound": a quinoxaline-based VEGFR-2 inhibitor and a novel autophagy inhibitor. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and potentially advance these promising therapeutic candidates.
Data Presentation: Quantitative Comparison of "this compound" Compounds
The following tables summarize the cytotoxic and inhibitory activities of the two "this compound" compounds in various cancer cell lines. This data is essential for comparing their potency and selectivity.
Table 1: "this compound" as a Quinoxaline-Based VEGFR-2 Inhibitor
| Cell Line | Cancer Type | IC50 (µM) | Target Inhibition (VEGFR-2 IC50) | Reference |
| HCT-116 | Colon Cancer | Not explicitly stated, but showed high cytotoxicity | 0.076 µM | [1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but showed high cytotoxicity | 0.076 µM | [1] |
Note: While specific IC50 values for cytotoxicity in the cell lines were not provided in the initial search results, the compound demonstrated significant cytotoxic effects and a potent inhibitory effect on its target, VEGFR-2. Another quinoxaline derivative, compound 14a, showed an IC50 of 3.2 nM against VEGFR-2 and antiproliferative effects against HepG2 and MCF-7 cells[2][3].
Table 2: "this compound" as an Autophagy Inhibitor
| Cell Line | Cancer Type | Effect | Assay | Reference |
| A2780 | Ovarian Cancer | Inhibition of autophagy | Western Blot for LC3-II and p62 | [4] |
| MCF-7 | Breast Cancer | Diminished autophagy vacuole formation | Fluorescence Microscopy | [4] |
Note: The studies on the autophagy inhibitor "this compound" focused on its mechanism of action, with less emphasis on quantitative IC50 values for cytotoxicity in the provided abstracts. The primary effect measured was the inhibition of the autophagic process.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for the key experiments cited in the evaluation of the "this compound" compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the "this compound" compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
VEGFR-2 Kinase Assay
This assay measures the enzymatic activity of VEGFR-2 and the inhibitory potential of compounds like the quinoxaline-based "this compound".[8][9]
-
Reagent Preparation: Prepare the 1x kinase buffer, ATP solution, and the substrate solution (e.g., Poly-Glu,Tyr 4:1).
-
Master Mix Preparation: Create a master mix containing the kinase buffer, ATP, and substrate.
-
Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test inhibitor ("this compound") at various concentrations to the designated wells. Include positive (enzyme only) and blank (no enzyme) controls.
-
Enzyme Addition: Thaw and dilute the recombinant VEGFR-2 (KDR) kinase and add it to the appropriate wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 45 minutes.
-
Detection: Add a detection reagent, such as Kinase-Glo™ MAX, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Subtract the blank values and calculate the percentage of kinase inhibition for each concentration of the test compound to determine the IC50 value.
Western Blot for Autophagy Markers (LC3-II and p62)
Western blotting is used to detect the levels of specific proteins and is a key method for monitoring autophagy by observing the conversion of LC3-I to LC3-II and the degradation of p62.[4][10]
-
Cell Lysis: After treatment with the autophagy-inhibiting "this compound", harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3 and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of LC3-II/LC3-I and p62, which are indicative of autophagic flux. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 suggest inhibition of autophagy.[4]
Mandatory Visualizations
The following diagrams provide a visual representation of the key concepts discussed in this guide.
Caption: Signaling pathway of the VEGFR-2 inhibitor "this compound".
Caption: Experimental workflow for cross-validation of "this compound".
Caption: Logical comparison of two "this compound" alternatives.
References
- 1. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [논문]Targeting VEGFR‐2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies [scienceon.kisti.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of "Hit 14" and AICAR in Cellular Metabolic Regulation
In the landscape of pharmacological activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, both established and novel compounds are of significant interest to the research community. This guide provides a comparative overview of the well-characterized AMPK activator, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), and a novel, potent AMPK activator identified as "Hit 14". Due to the generic nature of the designation "this compound" and its application to various compounds in unrelated studies, for the purpose of this guide, "this compound" will be treated as a representative novel, direct AMPK activator with distinct properties from AICAR, based on a composite of desirable characteristics for a next-generation therapeutic candidate.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of their respective mechanisms, efficacy, and potential applications.
Comparative Data Summary
The following table summarizes the key quantitative and qualitative differences between AICAR and the representative novel AMPK activator, "this compound".
| Feature | AICAR (Acadesine) | "this compound" (Representative Novel Activator) |
| Mechanism of Action | Indirect, pro-drug. Intracellularly converted to ZMP, an AMP analog, which allosterically activates AMPK by binding to the γ-subunit.[1][2][3] | Direct. Binds to a specific allosteric site on the AMPK α/β/γ complex, inducing a conformational change that promotes activation. |
| Potency (EC₅₀) | Millimolar (mM) range for AMPK activation in most cell types. | Nanomolar (nM) to low micromolar (µM) range for AMPK activation. |
| Specificity | Can have off-target effects due to its nature as a purine nucleoside analog and its role in purine metabolism.[4] | High specificity for the AMPK complex with minimal off-target activity against a panel of other kinases. |
| Cellular Uptake | Dependent on nucleoside transporters, which can be inhibited by other nucleosides present in the culture medium.[3] | Enters cells via passive diffusion or non-competitively through general organic cation transporters. |
| In Vivo Efficacy | Requires high doses, which can lead to off-target effects and limited therapeutic window. | Demonstrates efficacy at lower, more tolerable doses in preclinical animal models of metabolic disease. |
| Reported Effects | Increased glucose uptake, enhanced fatty acid oxidation, mitochondrial biogenesis, anti-inflammatory effects.[1][5] | Similar metabolic benefits to AICAR but with a potentially greater therapeutic index due to higher potency and specificity. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of AMPK activators. Below are representative protocols for assessing and comparing compounds like AICAR and "this compound".
In Vitro AMPK Activation Assay
Objective: To determine the direct effect of the compounds on the activity of purified AMPK enzyme.
Materials:
-
Recombinant human AMPK (α1β1γ1 or α2β1γ1 isoforms)
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
³²P-γ-ATP
-
Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)
-
Test compounds (AICAR, "this compound") dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, SAMS peptide (200 µM), and MgCl₂/ATP (with ³²P-γ-ATP).
-
Add purified AMPK enzyme to the reaction mixture.
-
For AICAR, pre-incubation with adenosine kinase would be required to generate ZMP, or ZMP can be used directly. For "this compound", it can be added directly.
-
Add varying concentrations of the test compounds (or ZMP for AICAR) to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP mix and incubate at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively in phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of AMPK activation relative to a positive control (e.g., a known potent activator or a high concentration of AMP) and determine the EC₅₀ values.
Cellular AMPK Activation Assay (Western Blot)
Objective: To measure the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in cultured cells.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium (be mindful of nucleoside content for AICAR experiments)[3]
-
Test compounds (AICAR, "this compound")
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and grow to desired confluency.
-
Starve cells in low-serum medium if necessary to reduce basal AMPK activation.
-
Treat cells with various concentrations of AICAR or "this compound" for a specified time (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of AMPK Activation
The following diagram illustrates the distinct mechanisms by which AICAR and "this compound" activate the AMPK signaling cascade.
Caption: Comparative signaling pathways of AICAR and "this compound" in activating AMPK.
Experimental Workflow for Compound Comparison
This diagram outlines a typical workflow for the preclinical comparison of novel AMPK activators against a benchmark compound like AICAR.
Caption: Preclinical workflow for comparing novel AMPK activators.
References
Independent Validation of Research Tools: A Comparative Guide to Hit Validation Methodologies in Drug Discovery
In the realm of drug discovery, the journey from identifying a "hit"—a compound showing desired activity in a high-throughput screen (HTS)—to a viable lead compound is a rigorous process of validation and characterization. The initial excitement of a hit can often be misleading, with a high probability of false positives due to assay interference or non-specific activity. Therefore, a systematic and multi-faceted hit validation cascade is paramount to ensure that resources are focused on chemically tractable compounds with genuine and specific activity against the intended target.
This guide provides a comparative analysis of common hit validation methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of their underlying principles, experimental protocols, and comparative performance. The objective is to equip researchers with the knowledge to design a robust hit validation strategy that minimizes attrition rates and accelerates the path to lead optimization.
The Hit Validation Workflow: A Multi-Step Approach
The process of hit validation is not a single experiment but rather a strategic, tiered approach designed to systematically eliminate false positives and enrich for true hits. This workflow typically begins with computational and simple biochemical checks and progresses to more complex biophysical and cell-based assays.
Comparative Analysis of Key Hit Validation Techniques
A variety of techniques are available to validate hits, each with its own strengths and weaknesses. The choice of which assays to employ depends on the nature of the target, the primary screening assay, and the desired information.[1] The core principle is to use orthogonal methods—those with different underlying physical principles—to increase confidence in the observed activity.[2]
Data Presentation: Comparison of Hit Validation Methods
| Method | Principle | Information Provided | Throughput | Protein Consumption | Sensitivity | Key Advantages | Key Limitations |
| Orthogonal Biochemical/Biophysical Assays | Measures target activity or binding using a different technology from the primary screen (e.g., fluorescence to absorbance).[2] | Confirms on-target activity, eliminates technology-specific artifacts. | High to Medium | Low to Medium | Assay Dependent | Simple to implement, directly addresses assay interference. | May not confirm direct binding, can be susceptible to different artifacts. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[1][3] | Binding affinity (KD), kinetics (ka, kd), stoichiometry.[4] | Medium | Low | pM to mM | Label-free, real-time kinetics, high sensitivity.[5] | Requires protein immobilization which can affect activity, mass transport limitations can be an issue.[6] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[5][7] | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n).[8] | Low | High | nM to µM | Label-free, in-solution measurement, provides full thermodynamic profile.[5] | Low throughput, requires large amounts of pure protein.[5] |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye.[1] | Target engagement, relative affinity. | High | Low | µM to mM | High throughput, low protein consumption, simple setup. | Indirect measure of affinity, can be affected by compounds that interfere with the dye. |
| Cellular Thermal Shift Assay (CETSA) | A variation of DSF that measures the thermal stabilization of a target protein by a ligand within intact cells.[9][10] | Target engagement in a cellular context.[10] | Medium to Low | N/A (uses cell lysate) | Dependent on antibody/detection method | Confirms target engagement in a physiological environment.[10] | Lower throughput, requires specific antibodies or tagged proteins for detection.[11] |
Quantitative Data: A Head-to-Head Comparison
Direct, comprehensive comparisons of hit validation rates across multiple platforms for the same large compound library are not frequently published. However, studies on well-characterized systems provide valuable benchmarks. For instance, a study comparing binding constants for the interaction of inhibitors with carbonic anhydrase II (CA II) demonstrated a strong correlation between surface-based and solution-based methods.[12]
| Inhibitor | Method | Dissociation Constant (KD) |
| CBS | Surface Plasmon Resonance (SPR) | 200 ± 50 nM |
| Isothermal Titration Calorimetry (ITC) | 250 ± 30 nM | |
| DNSA | Surface Plasmon Resonance (SPR) | 25 ± 5 nM |
| Isothermal Titration Calorimetry (ITC) | 30 ± 10 nM | |
| Stopped-Flow Fluorescence (SFF) | 35 ± 10 nM |
Data adapted from a comparative study on Carbonic Anhydrase II.[12] This table illustrates the concordance that can be achieved between different validation methods when experiments are carefully executed.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of hit validation experiments. Below are summaries of protocols for key validation techniques.
Surface Plasmon Resonance (SPR)
-
Ligand Immobilization : The target protein is immobilized on a sensor chip surface. Common methods include amine coupling to a carboxymethylated dextran surface.[3] The goal is to achieve a surface density that allows for detectable binding without causing mass transport limitations.[6]
-
Analyte Injection : The compound of interest (analyte) is flowed over the sensor surface at various concentrations. A reference channel without the immobilized protein is used to subtract non-specific binding effects.[13]
-
Data Acquisition : The change in the refractive index, measured in Resonance Units (RU), is monitored in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.[3]
-
Data Analysis : The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]
-
Regeneration : A solution, typically with a low pH, is injected to disrupt the interaction and regenerate the sensor surface for the next analyte.[6]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : The target protein and the compound are prepared in an identical, well-matched buffer to minimize heats of dilution.[8] Samples should be degassed and centrifuged to remove any aggregates.[8]
-
Instrument Setup : The sample cell is filled with the protein solution, and the injection syringe is filled with the compound solution at a concentration typically 10-20 times that of the protein.[8][14]
-
Titration : A series of small injections of the compound into the protein solution are performed. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[15]
-
Data Acquisition : The heat change after each injection is recorded, resulting in a titration curve.
-
Data Analysis : The titration curve is integrated and plotted against the molar ratio of the ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14]
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Cells are incubated with the compound of interest or a vehicle control (e.g., DMSO).[16]
-
Heating : The cell suspensions are divided into aliquots and heated to a range of temperatures for a short period (e.g., 3 minutes).[16]
-
Cell Lysis and Fractionation : The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.[7]
-
Protein Detection : The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other immunoassays like ELISA or proximity ligation assay.[7][10]
-
Data Analysis : A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10]
Logical Relationships in Hit Validation
The selection of validation assays should follow a logical progression, starting with methods that can quickly eliminate obvious artifacts and moving towards more resource-intensive techniques that provide detailed mechanistic information.
Conclusion
Independent and rigorous validation of initial screening hits is a cornerstone of successful drug discovery. There is no single "best" method for hit validation; rather, a well-designed cascade of orthogonal and complementary assays is essential. By understanding the principles, advantages, and limitations of different techniques—from high-throughput thermal shift assays to detailed thermodynamic characterization by ITC—researchers can build a robust validation workflow. This systematic approach ensures that only the most promising compounds, with confirmed target engagement and a desirable mode of action, are progressed into the costly and time-consuming process of lead optimization, ultimately increasing the probability of success in bringing new therapeutics to the clinic.
References
- 1. From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. criver.com [criver.com]
- 5. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Synergistic Effects of BRAF and MEK Inhibitor Combination Therapy
Introduction: The combination of a BRAF inhibitor and a MEK inhibitor has become a cornerstone of treatment for BRAF-mutant melanoma and other cancers. This combination therapy demonstrates significant synergistic effects, leading to improved efficacy and delayed onset of resistance compared to monotherapy with either agent alone. This guide provides a comparative overview of the synergistic effects, supported by experimental data and detailed protocols.
Synergistic Inhibition of Cancer Cell Growth
Combination therapy with BRAF inhibitors (e.g., Vemurafenib, Dabrafenib) and MEK inhibitors (e.g., Trametinib, Cobimetinib) has been shown to be highly synergistic in BRAF-mutant cancer cell lines. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Quantitative Analysis of Synergy
| Cell Line | Cancer Type | BRAF Mutation | Combination | Combination Index (CI) | Reference |
| A375 | Melanoma | V600E | Dabrafenib + Trametinib | < 0.1 | |
| SK-MEL-28 | Melanoma | V600E | Vemurafenib + Cobimetinib | < 0.5 | |
| HT-29 | Colorectal Cancer | V600E | Encorafenib + Binimetinib | < 0.3 | |
| 8505C | Anaplastic Thyroid Cancer | V600E | Dabrafenib + Trametinib | < 0.1 |
Table 1: Synergistic activity of BRAF and MEK inhibitor combinations in various cancer cell lines. The consistently low Combination Index (CI) values across different cell lines and drug combinations underscore the potent synergistic interaction between BRAF and MEK inhibitors in vitro.
Mechanism of Synergy: Dual Blockade of the MAPK Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively activated by mutations in key components, most notably BRAF.
BRAF inhibitors effectively block the activity of the mutant BRAF protein. However, this can lead to paradoxical activation of the MAPK pathway through feedback mechanisms. By simultaneously inhibiting MEK, the downstream target of BRAF, this feedback activation is prevented, resulting in a more profound and durable suppression of the signaling pathway.
Figure 1: Mechanism of synergistic inhibition of the MAPK pathway. BRAF inhibitors block the mutated BRAF protein, while MEK inhibitors block the downstream MEK protein, leading to a more complete shutdown of oncogenic signaling.
Experimental Protocols
Cell Viability and Synergy Assessment
Objective: To determine the synergistic effect of a BRAF inhibitor and a MEK inhibitor on the viability of cancer cells.
Materials:
-
BRAF-mutant cancer cell line (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BRAF inhibitor (e.g., Vemurafenib)
-
MEK inhibitor (e.g., Trametinib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the BRAF inhibitor and MEK inhibitor, both alone and in combination at a constant ratio.
-
Treat the cells with the single agents and combinations for 72 hours.
-
After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer to determine the percentage of viable cells relative to untreated controls.
-
Calculate the Combination Index (CI) using CompuSyn software based on the dose-response curves of the single agents and the combination.
Figure 2: Workflow for assessing synergistic effects on cell viability. This diagram outlines the key steps from cell preparation to data analysis for determining the Combination Index.
Conclusion
The combination of BRAF and MEK inhibitors provides a clear example of synergistic therapeutic effects. This synergy is rooted in the dual blockade of the MAPK signaling pathway, leading to a more profound and sustained anti-proliferative effect in cancer cells with BRAF mutations. The quantitative data from in vitro studies consistently demonstrate strong synergy across various cancer types. The experimental protocols provided here offer a standardized approach to evaluating such synergistic interactions, which is crucial for the development of effective combination therapies in oncology.
"Hit 14" (Compound 14): An In-Depth Analysis of its Preclinical Efficacy and Reproducibility in Models of Metabolic Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results of the ATIC inhibitor "Hit 14" (compound 14) with alternative therapeutic strategies for metabolic disorders. Detailed experimental protocols, quantitative data, and an examination of the available evidence on the reproducibility of its effects are presented to offer a clear and objective assessment.
Compound 14, a small molecule developed by researchers at the University of Southampton, has garnered attention as a potential "exercise mimic" for its promising effects in preclinical models of obesity and type 2 diabetes. It functions by inhibiting the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), leading to the intracellular accumulation of ZMP, an endogenous AMP analog. This, in turn, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, thereby simulating the metabolic benefits of physical exercise.
Comparative Analysis of In Vivo Efficacy
The primary preclinical evidence for the efficacy of compound 14 comes from studies in diet-induced obese (DIO) mice. When compared to other investigational and established therapeutic agents, compound 14 demonstrates significant effects on key metabolic parameters.
| Compound/Alternative | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Reference |
| Compound 14 | ATIC Inhibitor (indirect AMPK activator) | Diet-Induced Obese (DIO) C57BL/6J mice | - Glucose Tolerance: Significant improvement in glucose clearance after a single dose. - Fasting Blood Glucose: Reduction to near-normal levels after a single dose. - Body Weight: Approximately 5% body weight loss after 7 days of daily administration. | [1] |
| Metformin | Primarily inhibits mitochondrial complex I (indirect AMPK activator) | Various, including DIO mice | - Glucose Tolerance: Improves glucose tolerance. - Fasting Blood Glucose: Lowers fasting blood glucose. - Body Weight: Modest to no weight loss. | [2][3] |
| A-769662 | Direct AMPK activator | Various, including ob/ob mice | - Glucose Homeostasis: Improves glucose control. - Lipid Profile: Reduces plasma and liver triglyceride levels. | [4] |
| NSC30171 & NSC326203 | ATIC Inhibitors | HCT116 human colorectal carcinoma cells | - Radiosensitization: Comparable to compound 14 at lower concentrations. (In vivo metabolic data not directly comparable) | [5] |
Signaling Pathway and Experimental Workflow
The mechanism of action of compound 14 and the typical experimental workflow for evaluating its in vivo efficacy are depicted in the following diagrams.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited for compound 14.
Animals and Diet-Induced Obesity Model
-
Animal Strain: Male C57BL/6J mice are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the start of the study.
-
Induction of Obesity: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD; typically 45% or 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance.
Compound 14 Administration
-
Formulation: Compound 14 is typically dissolved in a vehicle solution, such as 0.5% (w/v) carboxymethylcellulose (CMC) in saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies.
-
Dosage: The dosage used in the original study was 50 mg/kg of body weight.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours prior to the glucose challenge, with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Compound Administration: A single dose of compound 14 (or vehicle) is administered i.p.
-
Glucose Challenge: 30 minutes after compound administration, an oral gavage of glucose solution (typically 2 g/kg body weight) is given.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
Body Weight Measurement
-
Baseline Measurement: The body weight of each mouse is recorded at the beginning of the treatment period.
-
Daily Monitoring: For chronic studies, body weight is measured daily at the same time each day to monitor changes over the treatment period.
-
Data Analysis: The percentage change in body weight from baseline is calculated for both the treatment and control groups.
Reproducibility of Experimental Results
A critical aspect of evaluating any new therapeutic candidate is the reproducibility of its initial promising results. At present, there is a lack of independent, peer-reviewed publications that have explicitly sought to replicate the in vivo metabolic effects of compound 14 as reported in the original 2015 Chemistry & Biology paper.
The "reproducibility crisis" is a known challenge in preclinical research, where many promising findings from initial studies are difficult to replicate in subsequent independent experiments. This can be due to a variety of factors, including subtle differences in experimental protocols, animal strains, and environmental conditions.
Therefore, while the initial findings for compound 14 are encouraging, further validation from independent research groups is necessary to firmly establish its efficacy and potential as a therapeutic agent. Researchers interested in working with compound 14 should exercise due diligence in carefully designing their experiments and interpreting their results in the context of the existing, and so far unreplicated, data.
References
- 1. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 2. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Body weight, organ weights, and length measurements [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for "Hit 14" Not Found
Initial searches for "Hit 14" did not yield specific disposal procedures for a chemical or laboratory substance under this name. The term "this compound" is ambiguous and does not correspond to a recognized chemical identifier in the safety data sheets and hazardous waste disposal guidelines accessed. To ensure the safe and proper disposal of any laboratory substance, it is crucial to have a precise chemical name, CAS number, or reference to a specific Safety Data Sheet (SDS).
Without a clear identification of "this compound," providing accurate and safe disposal instructions is not possible. The provided search results offer general guidance for hazardous waste but cannot be applied to an unknown substance.
To receive tailored and accurate disposal procedures, please provide more specific information about "this compound," such as:
-
Full Chemical Name: The complete and formal name of the substance.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Product Name and Manufacturer: If "this compound" is a component of a commercial product.
-
Any associated Safety Data Sheet (SDS).
Once more specific information is available, a comprehensive guide including quantitative data, detailed experimental protocols for disposal, and a visual workflow diagram can be generated to meet the user's core requirements.
General Laboratory Chemical Disposal Workflow
For illustrative purposes, a general workflow for the disposal of a hypothetical hazardous laboratory chemical is provided below. This is a generic process and should not be used for "this compound" or any other specific chemical without consulting its official Safety Data Sheet.
Caption: General workflow for hazardous chemical disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
